molecular formula C20H21N3O3S B12402027 (R)-MPH-220

(R)-MPH-220

カタログ番号: B12402027
分子量: 383.5 g/mol
InChIキー: KUIAFBSRBMWQQP-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-MPH-220 is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H21N3O3S

分子量

383.5 g/mol

IUPAC名

(9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one

InChI

InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m1/s1

InChIキー

KUIAFBSRBMWQQP-HXUWFJFHSA-N

異性体SMILES

CC1=CC2=C(S1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O

正規SMILES

CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O

製品の起源

United States

Foundational & Exploratory

(R)-MPH-220: A Technical Guide to a Selective Myosin-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the (R)-enantiomer of MPH-220, a novel, orally active small molecule that selectively inhibits the fast skeletal muscle myosin-2 isoform.[1][2][3][4] This high degree of selectivity, sparing cardiac and smooth muscle myosins, positions MPH-220 as a promising therapeutic candidate for conditions characterized by muscle spasticity and stiffness, such as those arising from central nervous system injuries.[5][6][7] The more active S-enantiomer, (S)-MPH-220, has been shown to effectively reduce muscle force in preclinical models without inducing cardiovascular side effects.[8] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MPH-220, with a focus on its (R)-enantiomer. Detailed experimental protocols for its characterization are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a stereoisomer of the parent compound MPH-220. While the S-enantiomer is reported to be the more potent inhibitor, the (R)-enantiomer is crucial for understanding the stereospecific interactions with the target protein.

Table 1: Chemical and Physical Properties of MPH-220

PropertyValueSource
Chemical Name (9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one[5]
Molecular Formula C₂₀H₂₁N₃O₃S[5][9][10]
Molecular Weight 383.46 g/mol [5][9][10]
SMILES O[C@@]12C(N(C3=CC=C(N4CCOCC4)C=C3)CC2)=NC5=C(C=C(S5)C)C1=O[3][4][10]
Appearance Orange to red solid powder[5][9]
Solubility Soluble in DMSO[9]

Pharmacological Properties

MPH-220 is a highly selective inhibitor of the fast skeletal muscle myosin-2 isoform. This selectivity is key to its therapeutic potential, as it avoids off-target effects on cardiac and smooth muscle tissues.

Table 2: Pharmacological Profile of MPH-220

ParameterValueSpecies/SystemSource
Target Fast skeletal muscle myosin-2Human, Rabbit, Rat
Potency of (S)-MPH-220 More effective than (R)-enantiomerRat (in vivo)[8]
Selectivity No significant inhibition of slow skeletal/β-cardiac myosin, smooth muscle myosin-2, or non-muscle myosin-2 isoformsPorcine, Human
In Vivo Efficacy Reduces skeletal muscle forceAnesthetized rats[3][5]
Oral Bioavailability Orally activeRat[2][3][5]
Pharmacokinetics Accumulates in skeletal muscle tissueRat[3][5]

Mechanism of Action

MPH-220 directly inhibits the ATPase activity of fast skeletal muscle myosin-2. This inhibition prevents the myosin head from detaching from the actin filament, thereby disrupting the cross-bridge cycle and leading to muscle relaxation.

Myosin_Inhibition_Pathway cluster_drug_action Pharmacological Intervention Myosin Fast Skeletal Myosin-2 CrossBridge Cross-Bridge Formation Myosin->CrossBridge Binds to Actin Actin Filament Actin->CrossBridge ATP ATP Detachment Detachment ATP->Detachment Binds to Myosin ADP_Pi ADP + Pi PowerStroke Power Stroke (Contraction) CrossBridge->PowerStroke Releases Pi PowerStroke->ADP_Pi Releases ADP Detachment->Myosin MPH220 This compound Inhibition Inhibition of ATPase Activity MPH220->Inhibition Inhibition->Detachment Blocks

Caption: Mechanism of action of this compound on skeletal muscle contraction.

Experimental Protocols

Myosin ATPase Activity Assay

This assay quantifies the enzymatic activity of myosin II and is a primary method for determining the inhibitory potential of compounds like MPH-220.

Objective: To measure the rate of ATP hydrolysis by myosin II in the presence and absence of this compound to determine its IC₅₀ value.

Materials:

  • Purified fast skeletal muscle myosin-2

  • F-actin

  • ATP

  • Assay buffer (e.g., 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EGTA)[9]

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., malachite green or molybdenum blue based)[1][11]

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing myosin II and F-actin in the assay buffer.

  • Add varying concentrations of this compound to the reaction wells. Include a DMSO-only control.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.[9]

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a microplate reader.[1]

  • Plot the rate of Pi release as a function of the inhibitor concentration to calculate the IC₅₀ value.

ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents (Myosin, Actin, Buffer) start->prep_reagents add_inhibitor Add this compound (Varying Concentrations) prep_reagents->add_inhibitor initiate_reaction Initiate with ATP add_inhibitor->initiate_reaction incubation Incubate (Controlled Temp. & Time) initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi analyze_data Analyze Data (Calculate IC50) measure_pi->analyze_data end End analyze_data->end

Caption: Workflow for the Myosin ATPase Activity Assay.

In Vivo Isometric Force Measurement

This protocol assesses the effect of this compound on muscle contractility in a living animal model.

Objective: To measure the change in isometric muscle force in response to nerve stimulation after the administration of this compound.

Materials:

  • Anesthetized rats (e.g., Sprague-Dawley or Lewis rats)[6][12]

  • Force transducer

  • Nerve stimulating electrodes

  • This compound formulation for in vivo administration (e.g., oral gavage or intraperitoneal injection)[5]

  • Surgical equipment for muscle and nerve exposure (e.g., tibialis anterior muscle and its nerve)[6]

Protocol:

  • Anesthetize the rat and surgically expose the target muscle (e.g., tibialis anterior) and its corresponding nerve.[6]

  • Attach the distal tendon of the muscle to a force transducer to measure isometric contractions.[6]

  • Fix the limb to prevent movement during muscle contraction.[6]

  • Deliver electrical stimulation to the nerve to elicit maximal tetanic contractions and record the baseline isometric force.

  • Administer this compound at the desired dose and route.[5]

  • Record isometric force measurements at multiple time points after drug administration to determine the onset, magnitude, and duration of the muscle relaxant effect.

  • Analyze the data to quantify the percentage reduction in muscle force compared to baseline.

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal absorption of an orally administered drug.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)[2]

  • This compound

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)[13]

Protocol:

  • Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 18-22 days).[8]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[2][13]

  • Perform a bidirectional transport study by adding this compound to either the apical (A) or basolateral (B) chamber.

  • At specified time intervals, collect samples from the receiver chamber.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.[13]

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to assess absorption and potential for active efflux.[13]

Conclusion

This compound, as a stereoisomer of the selective fast skeletal muscle myosin-2 inhibitor MPH-220, represents a significant advancement in the pursuit of targeted therapies for muscle spasticity. Its high selectivity offers the potential for effective muscle relaxation without the adverse cardiovascular and neurological effects associated with current treatments. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel myosin inhibitors. Further research into its synthesis, pharmacodynamics, and safety profile is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Mechanism of Action of MPH-220 in Muscle Spasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle spasticity, a debilitating symptom of upper motor neuron lesions, is characterized by velocity-dependent increases in muscle tone and involuntary spasms. Current therapeutic strategies primarily target the central nervous system (CNS), often leading to undesirable side effects such as sedation and generalized muscle weakness. MPH-220 emerges as a first-in-class, orally available small molecule that offers a novel, peripherally-acting approach to treating spasticity. By directly and selectively inhibiting the motor protein of fast-twitch skeletal muscle, myosin-2, MPH-220 decouples the pathological muscle hypertonicity from its CNS origin, promising a more targeted and safer therapeutic profile. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to MPH-220.

Core Mechanism of Action: Selective Inhibition of Fast Skeletal Myosin-2

MPH-220's primary mechanism of action is the direct inhibition of the ATPase activity of fast skeletal myosin-2 isoforms.[1] This inhibition prevents the myosin head from detaching from the actin filament, thereby disrupting the cross-bridge cycling that underlies muscle contraction and leading to muscle relaxation.

Molecular Basis of Selectivity

The remarkable selectivity of MPH-220 for fast skeletal myosin over cardiac and smooth muscle myosins is attributed to a single amino acid difference in the myosin heavy chain.[1] Fast skeletal myosin isoforms possess a leucine residue at a key position within the blebbistatin-binding pocket, whereas cardiac and smooth muscle myosins have a phenylalanine at the analogous position.[1] The bulkier phenylalanine residue creates steric hindrance that prevents high-affinity binding of MPH-220 to cardiac and smooth muscle myosins, thus sparing them from inhibition.[1] This structural nuance is the cornerstone of MPH-220's targeted action and favorable safety profile, minimizing the risk of cardiovascular side effects.

The S(-) enantiomer of MPH-220 has been identified as the more pharmacologically active form.[1]

Signaling Pathway

The mechanism of MPH-220 is direct and does not involve traditional signaling pathways associated with CNS-acting muscle relaxants. It acts downstream of the neuromuscular junction, directly at the level of the contractile apparatus within the muscle fiber.

MPH-220_Mechanism_of_Action cluster_muscle_fiber Skeletal Muscle Fiber Actin Actin Myosin_Head Myosin_Head Myosin_Head->Actin Binds ADP_Pi ADP_Pi Myosin_Head->ADP_Pi Hydrolyzes ATP Contraction Contraction Myosin_Head->Contraction Power Stroke Relaxation Relaxation Myosin_Head->Relaxation Inhibited Cross-Bridge Cycling ATP ATP ATP->Myosin_Head Binds to release actin MPH_220 MPH_220 MPH_220->Myosin_Head Inhibits ATPase Activity CNS_Signal CNS_Signal Neuromuscular_Junction Neuromuscular_Junction CNS_Signal->Neuromuscular_Junction Muscle_Fiber_Membrane Muscle_Fiber_Membrane Neuromuscular_Junction->Muscle_Fiber_Membrane Muscle_Fiber_Membrane->Actin

Figure 1: Signaling pathway of MPH-220 in muscle relaxation.

Quantitative Data

In Vitro ATPase Inhibition

MPH-220 demonstrates potent and selective inhibition of the actin-activated ATPase activity of fast skeletal myosin-2.

Myosin IsoformSourceMPH-220 Inhibition
Fast Skeletal Myosin-2Rabbit Psoas MusclePotent Inhibition
Slow Skeletal/β-Cardiac MyosinPorcine Heart Left VentricleNo significant inhibition
Smooth Muscle Myosin-2-No significant inhibition
Non-muscle Myosin-2 (NM2) Isoforms-No significant inhibition
Human Fast Skeletal Myosin (m. vastus lateralis - 56% fast isoforms)Human Biopsy~70% inhibition
Human Mixed Fiber Skeletal Myosin (m. soleus - 28% fast isoforms)Human Biopsy~29% inhibition
Human β-Cardiac MyosinHuman Heart Left Ventricle BiopsyNo inhibition

Table 1: Selectivity Profile of MPH-220 on Myosin ATPase Activity.[1][2]

In Vivo Muscle Force Reduction

Oral administration of the S(-) enantiomer of MPH-220 in rats resulted in a dose-dependent reduction in isometric hindleg muscle force.

TreatmentMaximum Force Reduction
Racemic MPH-220~40%
S(-)-MPH-220~70%

Table 2: In Vivo Muscle Force Reduction in Rats Following Oral Administration of MPH-220.[1]

The residual 30% isometric force with the active S(-) enantiomer is consistent with the presence of uninhibited slow skeletal muscle isoforms in the rat hindleg.[1] The muscle-relaxing effect persisted for over 10 hours.[3]

Pharmacokinetics and Tissue Distribution

Following oral administration, MPH-220 shows selective accumulation in skeletal muscle tissues.[3] Notably, the concentration in the diaphragm was significantly lower compared to other striated muscles, which may explain the lack of observed respiratory dysfunction.[1]

Experimental Protocols

Actin-Activated Myosin ATPase Activity Assay

This assay is crucial for determining the inhibitory effect of MPH-220 on myosin's enzymatic activity.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of MPH-220.

Materials:

  • Purified myosin isoforms (fast skeletal, cardiac, smooth muscle)

  • Actin

  • ATP (spiked with [γ-³²P]ATP)

  • Assay Buffer (e.g., 25 mM imidazole pH 7.0, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and varying KCl concentrations)

  • MPH-220 stock solution

  • Quenching solution (e.g., trichloroacetic acid)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing the assay buffer, a fixed concentration of myosin, and varying concentrations of F-actin.

  • Add MPH-220 at desired concentrations to the experimental wells. Include control wells with vehicle only.

  • Pre-incubate the protein mixtures on ice and then at the reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding ATP (containing a trace amount of [γ-³²P]ATP).

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at a constant temperature.

  • Terminate the reaction by adding a quenching solution.

  • Centrifuge the plate to pellet the precipitated protein.

  • Measure the amount of released inorganic phosphate (³²Pi) in the supernatant using a scintillation counter.

  • Calculate the ATPase activity and determine the IC₅₀ value for MPH-220 for each myosin isoform.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Myosin, Actin, ATP, Assay Buffer Mix_Components Mix Myosin, Actin, Buffer, and MPH-220 in wells Prepare_Reagents->Mix_Components Prepare_MPH220 Prepare MPH-220 dilutions Prepare_MPH220->Mix_Components Pre_Incubate Pre-incubate at reaction temp. Mix_Components->Pre_Incubate Initiate_Reaction Add ATP to start reaction Pre_Incubate->Initiate_Reaction Incubate Incubate for a set time Initiate_Reaction->Incubate Terminate_Reaction Add quenching solution Incubate->Terminate_Reaction Centrifuge Centrifuge to pellet protein Terminate_Reaction->Centrifuge Measure_Pi Measure ³²Pi in supernatant (Scintillation Counting) Centrifuge->Measure_Pi Calculate_Activity Calculate ATPase activity and IC₅₀ Measure_Pi->Calculate_Activity

Figure 2: Experimental workflow for the Actin-Activated Myosin ATPase Assay.
In Vivo Rat Model of Spasticity

This model is used to assess the efficacy of MPH-220 in a living organism with induced muscle spasticity.

Objective: To evaluate the effect of MPH-220 on muscle tone and motor function in a rat model of spasticity.

Animal Model: A spastic cerebral palsy model is induced in rats by a targeted lesion of the pyramidal tract.[4][5]

Procedure:

  • Induction of Spasticity:

    • Anesthetize the rat (e.g., with isoflurane).

    • Using a stereotaxic frame, make a small burr hole in the skull to access the pyramidal tract.

    • Inject a small volume of ethanol into the pyramidal tract to create a lesion.[4][5]

    • Allow the animal to recover and for spasticity to develop.

  • Drug Administration:

    • Administer MPH-220 orally or via intraperitoneal injection at various doses.

    • Include a vehicle control group.

  • Assessment of Muscle Tone and Motor Function:

    • Isometric Force Measurement: Measure the isometric force of the hindleg in response to electrical stimulation of the sciatic nerve.[1]

    • Gait Analysis: Use a system like the CatWalk gait analysis system to quantify various gait parameters.

    • Behavioral Tests: Employ tests such as the rotarod test to assess motor coordination and balance.

  • Data Analysis:

    • Compare the muscle force, gait parameters, and behavioral test performance between the MPH-220 treated and control groups.

In_Vivo_Spasticity_Model_Workflow cluster_model_creation Model Creation cluster_treatment Treatment cluster_assessment Assessment Anesthetize Anesthetize Rat Stereotaxic_Surgery Stereotaxic Surgery Anesthetize->Stereotaxic_Surgery Lesion Create Pyramidal Tract Lesion Stereotaxic_Surgery->Lesion Recovery Recovery and Spasticity Development Lesion->Recovery Group_Allocation Allocate to Treatment and Control Groups Recovery->Group_Allocation Administer_Drug Administer MPH-220 or Vehicle Group_Allocation->Administer_Drug Force_Measurement Isometric Force Measurement Administer_Drug->Force_Measurement Gait_Analysis Gait Analysis Administer_Drug->Gait_Analysis Behavioral_Testing Behavioral Tests Administer_Drug->Behavioral_Testing

Figure 3: Experimental workflow for the in vivo rat model of spasticity.

Conclusion

MPH-220 represents a significant advancement in the potential treatment of muscle spasticity. Its novel, peripheral mechanism of action, centered on the selective inhibition of fast skeletal myosin-2, offers a promising alternative to current CNS-acting therapies. The preclinical data strongly support its efficacy in reducing muscle hypertonicity without the cardiovascular and sedative side effects that limit the utility of existing treatments. Further clinical development of MPH-220 is warranted to translate these promising preclinical findings into a new therapeutic option for patients suffering from muscle spasticity.

References

(R)-MPH-220 Binding Site on the Skeletal Myosin Head: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of (R)-MPH-220, a selective inhibitor of fast skeletal muscle myosin. The information presented is collated from peer-reviewed scientific literature and is intended to support further research and drug development efforts in the field of muscle contractility and related disorders.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for fast skeletal muscle myosin-2 isoforms, offering a promising therapeutic approach for conditions characterized by muscle spasticity and stiffness, such as those following nervous system injuries.[1][2][3] Unlike many existing muscle relaxants that target the central nervous system, this compound acts directly on the myosin motor protein, thereby minimizing the risk of neurological and cardiovascular side effects.[1][3] This guide will elucidate the structural basis of this compound's selectivity, detail its binding site on the skeletal myosin head, and provide an overview of the experimental methodologies used to characterize this interaction.

The this compound Binding Site and Mechanism of Selectivity

This compound binds to a specific pocket on the head of fast skeletal muscle myosin, known as the blebbistatin-binding cavity.[1][4] This pocket is located at the junction of key functional regions of the myosin motor domain, including the actin-binding cleft, the switch-2 loop of the active site, and the HP-helix/relay region.[1][4] The binding of this compound in this allosteric pocket inhibits the ATPase activity of myosin, which is essential for the chemo-mechanical transduction that powers muscle contraction.[1][5]

The remarkable selectivity of this compound for fast skeletal myosin over cardiac and smooth muscle myosins is attributed to a single amino acid difference in the blebbistatin-binding pocket.[1] In fast skeletal myosin isoforms, a leucine residue (Leu476 in rabbit skeletal muscle myosin-2) is present at the N-terminus of the HP-helix.[1][6] In contrast, cardiac and other myosin isoforms have a bulkier phenylalanine residue at the equivalent position.[1][4]

The morpholine ring of this compound forms a close interaction with this leucine residue.[1][4] The smaller size of the leucine side chain in fast skeletal myosin creates a pocket that can accommodate the morpholine ring of this compound.[1][6] In cardiac myosin, the larger phenylalanine residue results in a steric clash with the morpholine ring, preventing high-affinity binding of this compound.[1][6] This steric hindrance is the primary determinant of the inhibitor's selectivity.[1][6]

The S(-) enantiomer of MPH-220 has been shown to be significantly more effective in reducing muscle force than the R(+) enantiomer, which is consistent with its stronger inhibition of ATPase activity.[1]

Quantitative Data: Myosin ATPase Inhibition

The inhibitory effect of this compound on the ATPase activity of various myosin isoforms has been quantified, demonstrating its high selectivity. The following table summarizes the key findings from in vitro actin-activated ATPase assays.

Myosin IsoformSourceThis compound InhibitionBlebbistatin Inhibition
Fast Skeletal Myosin-2Rabbit Psoas Muscle~70%>90%
Slow Skeletal/β-Cardiac MyosinPorcine Heart Left VentricleNo significant inhibition>90%
Smooth Muscle Myosin-2Not specifiedNo significant inhibitionNot specified
Non-muscle Myosin-2 (NM2A, NM2B, NM2C)Not specifiedNo significant inhibitionNot specified
Human Skeletal Myosin (m. vastus lateralis)Patient-derived biopsy (56% fast isoforms)~70%>90%
Human Skeletal Myosin (m. soleus)Patient-derived biopsy (28% fast isoforms)~29%Not specified
Human β-Cardiac MyosinPatient-derived biopsyNo significant inhibition>90%

Data compiled from Gyimesi et al., 2020.[1][4]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity has relied on a combination of biochemical and structural biology techniques.

Actin-Activated ATPase Assays

These assays are fundamental to determining the inhibitory potential of compounds like this compound on myosin function.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of the inhibitor.

General Protocol:

  • Protein Purification: Myosin and actin are purified from various muscle tissues (e.g., rabbit psoas for fast skeletal, porcine ventricle for cardiac) or expressed recombinantly.

  • Assay Buffer Preparation: A suitable buffer containing MgCl2, KCl, and a pH buffer (e.g., MOPS or imidazole) is prepared.

  • Reaction Mixture: Purified myosin, filamentous actin, and varying concentrations of this compound (or a vehicle control) are combined in the assay buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. This can be achieved using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The ATPase activity is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

X-ray Crystallography

This technique provides high-resolution structural information about the binding of this compound to the myosin head.

Objective: To determine the three-dimensional structure of the myosin-(R)-MPH-220 complex.

General Protocol:

  • Protein Expression and Purification: The myosin motor domain is expressed (e.g., in a baculovirus/insect cell system) and purified to high homogeneity.

  • Complex Formation: The purified myosin motor domain is incubated with this compound and a non-hydrolyzable ATP analog (e.g., ADP.vanadate) to trap the myosin in a specific conformational state.

  • Crystallization: The protein-ligand complex is subjected to crystallization screening to identify conditions that yield well-diffracting crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically at a synchrotron source), and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the myosin-(R)-MPH-220 complex is built and refined.

Visualizations

Signaling Pathway and Mechanism of Action

MPH-220_Mechanism_of_Action cluster_myosin Skeletal Myosin Head Actin_Binding Actin Binding Site ATP_Binding ATP Binding Site (Active Site) Blebbistatin_Pocket Blebbistatin-Binding Pocket (Allosteric Site) HP_Helix HP-Helix (with Leucine) Blebbistatin_Pocket->HP_Helix Proximity Inhibition Inhibition of ATPase Activity Blebbistatin_Pocket->Inhibition Leads to MPH_220 This compound MPH_220->Blebbistatin_Pocket Binds to Muscle_Relaxation Muscle Relaxation Inhibition->Muscle_Relaxation Results in

Caption: Mechanism of this compound action on the skeletal myosin head.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Start Start: Hypothesis Protein_Purification Myosin & Actin Purification Start->Protein_Purification ATPase_Assay Actin-Activated ATPase Assay with this compound Protein_Purification->ATPase_Assay IC50 Determine IC50 (Quantitative Inhibition) ATPase_Assay->IC50 Crystallography X-ray Crystallography of Myosin-(R)-MPH-220 Complex IC50->Crystallography If potent & selective Conclusion Conclusion: Selective Inhibition Mechanism IC50->Conclusion Structure Determine 3D Structure (Binding Site Identification) Crystallography->Structure Structure->Conclusion

Caption: Workflow for characterizing a selective myosin inhibitor.

Conclusion

This compound represents a significant advancement in the development of selective muscle relaxants. Its mechanism of action, centered on the exploitation of a single amino acid difference between fast skeletal and other myosin isoforms, provides a clear rationale for its targeted effects. The detailed understanding of its binding site within the blebbistatin-binding pocket, as elucidated by structural and biochemical studies, offers a robust foundation for the design of next-generation myosin inhibitors with improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of myosin-ligand interactions and the development of novel therapeutics for muscle disorders.

References

(R)-MPH-220: A Selective Inhibitor of Fast Skeletal Myosin Isoforms - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-MPH-220, a stereoisomer of the selective inhibitor of fast skeletal muscle myosin-2 isoforms, MPH-220. This document details the mechanism of action, quantitative data on its inhibitory effects, and the experimental protocols used to characterize this compound.

Introduction

This compound is the R-isomer of MPH-220, a novel, orally active small molecule that selectively inhibits the ATPase activity of fast skeletal muscle myosin-2.[1] This selectivity allows for targeted muscle relaxation without the adverse neurological and cardiovascular side effects commonly associated with centrally acting muscle relaxants.[2] The development of MPH-220 and the investigation of its enantiomers represent a significant advancement in the potential treatment of conditions characterized by muscle spasticity and stiffness, such as those arising from nervous system injuries.[2][3]

The therapeutic potential of MPH-220 stems from its direct action on the effector protein of muscle contraction, myosin.[2] This targeted approach avoids interference with upstream regulators in the central nervous system.[4] The S(-) enantiomer of MPH-220 has been shown to be significantly more effective than the R(+) enantiomer in vivo.[2]

Mechanism of Action

MPH-220's mechanism of action is rooted in its specific binding to the myosin motor domain. It was designed to fit into the blebbistatin-binding cavity, where it inhibits the myosin's function in an actin-detached state.[4] The remarkable selectivity of MPH-220 for fast skeletal myosin isoforms is attributed to a single amino acid difference in a critical region of the myosin heavy chain.[2]

Fast skeletal myosin isoforms possess a leucine residue at the beginning of the HP-helix, a key area for myosin's force-generating pathway.[4] In contrast, other human myosin-2 isoforms, including cardiac and smooth muscle myosins, have a phenylalanine at this position.[4] This subtle but crucial difference allows MPH-220 to bind with high affinity to fast skeletal myosin while having a negligible effect on other myosin types.[2] The morpholine ring of MPH-220 interacts with this unique leucine residue, a key feature confirmed by crystallographic studies of MPH-220 bound to fast skeletal muscle myosin.[2]

Below is a diagram illustrating the proposed mechanism of selective inhibition.

cluster_0 Fast Skeletal Myosin (MyHC IIa) cluster_1 Other Myosin Isoforms (e.g., Cardiac) Myosin_Fast Myosin Motor Domain (HP-Helix: Leucine) Binding_Fast Selective Binding Myosin_Fast->Binding_Fast MPH220 This compound MPH220->Binding_Fast No_Binding No Significant Binding MPH220->No_Binding Inhibition_Fast ATPase Inhibition & Muscle Relaxation Binding_Fast->Inhibition_Fast Myosin_Other Myosin Motor Domain (HP-Helix: Phenylalanine) Myosin_Other->No_Binding No_Inhibition No Inhibition No_Binding->No_Inhibition

Caption: Mechanism of this compound's selective inhibition.

Quantitative Data

The selectivity of MPH-220 has been quantified through a series of actin-activated ATPase inhibition assays across various myosin isoforms. The data clearly demonstrates a potent inhibition of fast skeletal myosin-2, with minimal to no effect on other myosin types.

Myosin IsoformSourceIC50 (µM) of MPH-220
Fast Skeletal Myosin-2Rabbit Psoas Muscle0.3 ± 0.1
Slow Skeletal/β-cardiac MyosinPorcine Left Ventricle> 100
Smooth Muscle Myosin-2-> 100
Non-muscle Myosin-2A (NM2A)-> 100
Non-muscle Myosin-2B (NM2B)-> 100
Non-muscle Myosin-2C (NM2C)-> 100

Data summarized from Gyimesi et al., Cell, 2020.[2]

In vivo studies in rats have further substantiated these findings, showing a dose-dependent reduction in skeletal muscle force following oral administration of MPH-220.[5] The S(-) enantiomer was found to be more potent, causing up to a 70% decrease in hindleg force.[2] A residual isometric force of 30% is maintained, which is attributed to the presence of uninhibited slow skeletal muscle isoforms.[2][6] This is a critical safety feature, as it suggests that MPH-220 would not lead to complete patient immobilization, even at high doses.[2]

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The following are detailed methodologies for the principal assays used.

Actin-Activated ATPase Assay

This assay is fundamental to determining the inhibitory effect of this compound on the enzymatic activity of different myosin isoforms.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of the inhibitor.

Materials:

  • Purified myosin isoforms (fast skeletal, cardiac, smooth, non-muscle)

  • Actin

  • ATP

  • This compound stock solution

  • Assay Buffer (e.g., containing KCl, MgCl₂, imidazole, DTT)

  • Phosphate detection reagent (e.g., malachite green-based)[7]

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a microplate, combine the myosin isoform, actin, and the diluted this compound.

  • Initiation: Initiate the reaction by adding ATP to the mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration.

  • Termination and Detection: Stop the reaction and add the phosphate detection reagent. This reagent forms a colored complex with the inorganic phosphate (Pi) released during ATP hydrolysis.[7]

  • Measurement: Measure the absorbance of the colored complex using a microplate reader at the appropriate wavelength (e.g., 650 nm).[7]

  • Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration. Plot the activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

A Prepare Reagents (Myosin, Actin, ATP, This compound) B Mix Myosin, Actin, and this compound in Microplate Wells A->B C Initiate Reaction with ATP B->C D Incubate at Constant Temperature C->D E Stop Reaction & Add Phosphate Detection Reagent D->E F Measure Absorbance E->F G Calculate ATPase Activity and Determine IC50 F->G

Caption: Workflow for the Actin-Activated ATPase Assay.

In Vivo Isometric Force Measurement

This experiment assesses the effect of this compound on muscle force in a living organism.

Objective: To measure the change in isometric force of a specific muscle group in an anesthetized animal following the administration of this compound.

Materials:

  • Anesthetized rats

  • This compound formulation for oral or intraperitoneal administration

  • Force transducer

  • Stimulating electrodes

  • Data acquisition system

  • Pulse oximeter for monitoring vital signs

Procedure:

  • Animal Preparation: Anesthetize the rat and position it to allow for the isolation of the desired muscle group (e.g., hindleg).

  • Force Transducer Attachment: Attach the limb to a force transducer to measure isometric force.

  • Muscle Stimulation: Place stimulating electrodes to elicit muscle contraction.

  • Baseline Measurement: Record the baseline isometric force upon stimulation.

  • Compound Administration: Administer a specific dose of this compound to the animal.

  • Time-Course Measurement: Continuously or intermittently stimulate the muscle and record the isometric force over an extended period (e.g., several hours) to observe the onset, magnitude, and duration of the inhibitory effect.

  • Vital Signs Monitoring: Monitor cardiovascular and respiratory functions throughout the experiment using a pulse oximeter.[6]

  • Data Analysis: Analyze the force measurements to determine the dose-dependent reduction in muscle force and the duration of action of the compound.

Conclusion

This compound, as a component of the racemic mixture MPH-220, represents a promising therapeutic candidate for the treatment of muscle spasticity. Its high selectivity for fast skeletal myosin isoforms, underpinned by a specific molecular interaction, offers the potential for effective muscle relaxation without the off-target effects that limit the utility of current treatments. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for further research and development in this area. The distinct properties of the S(-) and R(+) enantiomers warrant further investigation to fully elucidate their individual contributions and optimize therapeutic outcomes.

References

In Silico Modeling of (R)-MPH-220 and Myosin Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the (R)-enantiomer of MPH-220, a known inhibitor of fast skeletal muscle myosin II, and its protein target. While the (S)-enantiomer of MPH-220 is the more potent inhibitor, understanding the molecular basis for the stereoselectivity through computational modeling of the (R)-enantiomer is crucial for rational drug design and optimization. This document details experimental protocols, summarizes key quantitative data, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this specific protein-ligand interaction.

Introduction

Myosin motor proteins are essential for muscle contraction and are implicated in a variety of cellular processes. The fast skeletal muscle myosin II isoform is a key therapeutic target for conditions involving muscle spasticity and hypercontractility. MPH-220 is a small molecule inhibitor that has been shown to selectively target this myosin isoform, with its (S)-enantiomer exhibiting significantly higher potency. In silico modeling, including molecular docking and molecular dynamics simulations, provides an invaluable toolset to investigate the structural and energetic determinants of this enantioselectivity. By elucidating the precise binding mode and interaction energies of the less active (R)-MPH-220, researchers can gain insights to guide the development of next-generation myosin inhibitors with improved affinity and specificity.

Quantitative Data Summary

While the preponderance of published data focuses on the more active (S)-MPH-220 enantiomer, the available information indicates a significantly lower inhibitory effect of the this compound enantiomer.

Parameter(S)-MPH-220This compoundReference
Inhibition of Fast Skeletal Myosin II ATPase Activity HighLow[1]
Force Relaxation in Muscle Fibers ~70% reduction"Fourfold weaker" than (S)-enantiomer[1]

Table 1: Comparative Inhibitory Activity of MPH-220 Enantiomers

ParameterValueReference
PDB ID of (S)-MPH-220 bound to Rabbit Skeletal Myosin II 6YSY[1]
Key Interacting Residues in the Binding Pocket Leu476[1]

Table 2: Structural Data for In Silico Modeling

In Silico Modeling Workflow

The following section outlines a detailed workflow for the in silico modeling of the this compound and myosin interaction, based on established methodologies in computational drug design.

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of this compound within the myosin binding pocket.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Start with the crystal structure of skeletal muscle myosin II, for instance, PDB ID: 6YSY.[1]

    • Remove the co-crystallized (S)-MPH-220 ligand, water molecules, and any other non-protein atoms.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Assign partial charges using a suitable force field (e.g., AMBER).

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate atom types and partial charges (e.g., using the antechamber module in AMBER).

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina or Glide.

    • Perform the docking of this compound into the defined binding site of the prepared myosin structure.

    • Generate a set of possible binding poses and rank them based on their predicted binding affinities (scoring functions).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

    • Compare the predicted binding mode of this compound with the known binding mode of the (S)-enantiomer to understand the structural basis of stereoselectivity.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the this compound-myosin complex over time, providing insights into its stability and the energetics of binding.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the top-ranked docked pose of the this compound-myosin complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Utilize a suitable force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2).

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) until the density and temperature have stabilized.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Characterize the intermolecular interactions between this compound and myosin over time.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a quantitative estimate of the binding affinity.

Mandatory Visualizations

In Silico Modeling Workflow Diagram

in_silico_workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics p1 Protein Preparation (PDB: 6YSY) d1 Docking Simulation p1->d1 l1 Ligand Preparation (this compound) l1->d1 a1 Analysis of Binding Poses d1->a1 s1 System Setup a1->s1 Select Best Pose e1 Minimization & Equilibration s1->e1 pr1 Production Run e1->pr1 a2 Trajectory Analysis & Binding Energy Calculation pr1->a2 a2->a1 Refine Understanding

Caption: Workflow for in silico modeling of this compound and myosin interaction.

Signaling Pathway Regulating Myosin Expression

myosin_regulation_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MyoD MyoD/Myogenin Akt->MyoD p70S6K p70S6K mTOR->p70S6K Myosin_Protein Myosin Protein Synthesis p70S6K->Myosin_Protein Myosin_Gene Myosin Gene Transcription MyoD->Myosin_Gene Myosin_Gene->Myosin_Protein Myosin_Function Myosin Function (Muscle Contraction) Myosin_Protein->Myosin_Function MPH220 This compound MPH220->Myosin_Function

Caption: IGF-1 signaling pathway regulating skeletal muscle myosin expression and function.

Conclusion

The in silico modeling of the this compound and myosin interaction, though focused on the less active enantiomer, provides critical insights into the molecular determinants of stereoselective inhibition. By following the detailed workflows for molecular docking and molecular dynamics simulations presented in this guide, researchers can systematically investigate the subtle structural and energetic differences that govern the binding of the (R) and (S) enantiomers. This knowledge is paramount for the structure-based design of novel myosin inhibitors with enhanced potency and selectivity, ultimately contributing to the development of more effective therapeutics for muscle-related disorders.

References

The Pharmacological Profile of (R)-MPH-220: A Novel Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the pharmacological profile of (R)-MPH-220, a novel, selective inhibitor of fast skeletal muscle myosin-2. Developed as a potential therapeutic agent for conditions characterized by muscle spasticity and stiffness, this compound represents a new generation of muscle relaxants that directly target the contractile machinery of skeletal muscle, offering a promising alternative to centrally acting agents. This document is intended for researchers, scientists, and drug development professionals, detailing the available quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.

Data Presentation

The following tables summarize the key quantitative data available for MPH-220. It is important to note that much of the published research has focused on the more potent S(-) enantiomer or racemic mixtures. Where data specific to this compound is not available, this is indicated.

Table 1: In Vitro Myosin Inhibition Data for MPH-220

Myosin IsoformSourcePercent Inhibition by MPH-220 (Concentration)Notes
Fast Skeletal Myosin-2Rabbit Psoas MuscleSignificant inhibitionMPH-220 is a selective inhibitor of this isoform.[1]
Slow Skeletal/β-Cardiac MyosinPorcine Heart Left VentricleNo significant inhibition, even at high concentrationsDemonstrates high selectivity.[1]
Smooth Muscle Myosin-2Not specifiedNo significant inhibition[1]
Non-Muscle Myosin-2 (NM2) IsoformsNot specifiedNo significant inhibition[1]
Human Fast Skeletal Myosin (m. vastus lateralis)Human Biopsy (56% fast isoforms)~70%Inhibition is proportional to the fast myosin isoform content.[1]
Human Mixed Skeletal Myosin (m. soleus)Human Biopsy (28% fast isoforms)~29%[1]
Human β-Cardiac MyosinHuman Heart Left VentricleUnaffectedBlebbistatin, a non-selective inhibitor, showed >90% inhibition.[1]

Note: The specific enantiomer for the percentage inhibition data is not always specified in the source material. The S(-) enantiomer has been identified as being drastically more effective than the R(+) enantiomer.[2]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Data for MPH-220 in Rats

ParameterAnimal ModelDosage and AdministrationObservationNotes
Skeletal Muscle Force ReductionAnesthetized RatsDose-dependent (oral or i.p.)The S(-) enantiomer decreased hindleg force by up to 70%. The racemic mixture caused a maximum of 40% reduction. The R(+) enantiomer was four-fold weaker.[2]The effect persisted for more than 10 hours.[2]
Cardiovascular EffectsAnesthetized RatsEffective doses for muscle relaxationNo significant cardiovascular side effects were observed.[2][3]Heart rate and pulse distention were not significantly different from the excipient control.[2]
Gait FunctionRats with brain injury (spasticity model)15 mg/kg (oral)Improved gait functions.[3]
Tissue AccumulationRats35 mg/kg (i.p.)Accumulates in skeletal muscle tissues in a time-dependent and dose-dependent manner.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and information available on MPH-220 research.

Actin-Activated Myosin ATPase Activity Assay

This protocol is for determining the inhibitory effect of this compound on the ATPase activity of different myosin isoforms.

Materials:

  • Purified myosin isoforms (fast skeletal, cardiac, smooth muscle)

  • Actin

  • This compound stock solution (in DMSO)

  • Assay Buffer: 15 mM HEPES (pH 7.5), 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl

  • ATP stock solution containing [γ-32P]ATP

  • Stop Solution: 2 parts 10 N sulfuric acid, 5 parts 6% silicotungstic acid

  • Isobutanol:benzene (1:1)

  • Scintillation cocktail

Procedure:

  • Prepare reaction mixtures in microfuge tubes by combining assay buffer, water, and various concentrations of this compound or vehicle (DMSO).

  • Add a mixture of actin and the specific myosin isoform to each tube on ice.

  • Incubate the tubes at the appropriate temperature (e.g., 37°C for mammalian myosins).

  • Initiate the reaction by adding the [γ-32P]ATP stock solution and vortex briefly.

  • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Add isobutanol:benzene to extract the [32P]-phosphomolybdate complex.

  • Vortex and centrifuge to separate the phases.

  • Transfer an aliquot of the organic (upper) phase to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the rate of ATP hydrolysis and determine the percent inhibition at each concentration of this compound. IC50 values can be determined by fitting the data to a dose-response curve.

In Vivo Measurement of Skeletal Muscle Force in Anesthetized Rats

This protocol describes the in vivo measurement of isometric hindlimb muscle force in response to nerve stimulation following the administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • This compound formulation for oral or intraperitoneal administration

  • Force transducer and data acquisition system

  • Stimulating electrodes (subcutaneous needle electrodes)

  • Physiological monitoring equipment (e.g., pulse oximeter)

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Position the rat on a thermostatically controlled platform to maintain body temperature.

  • Securely fix the hindlimb to be tested, with the knee and ankle joints at a defined angle (e.g., 90 degrees).

  • Attach the foot to a force transducer to measure isometric contraction force.

  • Place the stimulating electrodes subcutaneously near the sciatic nerve.

  • Determine the optimal stimulation voltage that elicits a maximal tetanic contraction.

  • Administer a single dose of this compound or vehicle control via the desired route (oral gavage or i.p. injection).

  • At various time points post-administration, stimulate the sciatic nerve with a train of pulses (e.g., 100 Hz for 300 ms) to induce a maximal tetanic contraction.

  • Record the isometric force generated.

  • Monitor vital signs (heart rate, oxygen saturation) continuously to assess for cardiovascular effects.

  • Analyze the force data to determine the time course and magnitude of muscle force reduction induced by this compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the pharmacological activity of this compound.

cluster_0 Excitation-Contraction Coupling cluster_1 Cross-Bridge Cycling (Contraction) cluster_2 Inhibition by this compound cluster_3 Relaxation Motor Neuron AP Motor Neuron AP ACh Release ACh Release Motor Neuron AP->ACh Release Muscle Fiber AP Muscle Fiber AP ACh Release->Muscle Fiber AP Ca2+ Release (SR) Ca2+ Release (SR) Muscle Fiber AP->Ca2+ Release (SR) Ca2+ Reuptake (SR) Ca2+ Reuptake (SR) Muscle Fiber AP->Ca2+ Reuptake (SR) Ca2+ binds Troponin Ca2+ binds Troponin Ca2+ Release (SR)->Ca2+ binds Troponin Tropomyosin Shift Tropomyosin Shift Ca2+ binds Troponin->Tropomyosin Shift Myosin Binds Actin Myosin Binds Actin Tropomyosin Shift->Myosin Binds Actin Power Stroke Power Stroke Myosin Binds Actin->Power Stroke ATP Hydrolysis Muscle Contraction Muscle Contraction Power Stroke->Muscle Contraction Muscle Relaxation Muscle Relaxation This compound This compound Myosin Head Myosin Head This compound->Myosin Head Binds to blebbistatin pocket Myosin Head->Power Stroke Inhibits ATPase activity & stabilizes pre-power stroke state Ca2+ unbinds Troponin Ca2+ unbinds Troponin Ca2+ Reuptake (SR)->Ca2+ unbinds Troponin Tropomyosin Blocks Binding Sites Tropomyosin Blocks Binding Sites Ca2+ unbinds Troponin->Tropomyosin Blocks Binding Sites Tropomyosin Blocks Binding Sites->Muscle Relaxation cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Purify Myosin Isoforms Purify Myosin Isoforms Prepare Actin Filaments Prepare Actin Filaments Purify Myosin Isoforms->Prepare Actin Filaments Prepare this compound dilutions Prepare this compound dilutions Prepare Actin Filaments->Prepare this compound dilutions Combine Myosin, Actin, this compound Combine Myosin, Actin, this compound Prepare this compound dilutions->Combine Myosin, Actin, this compound Initiate reaction with [γ-32P]ATP Initiate reaction with [γ-32P]ATP Combine Myosin, Actin, this compound->Initiate reaction with [γ-32P]ATP Incubate at 37°C Incubate at 37°C Initiate reaction with [γ-32P]ATP->Incubate at 37°C Stop reaction Stop reaction Incubate at 37°C->Stop reaction Extract 32P-complex Extract 32P-complex Stop reaction->Extract 32P-complex Scintillation Counting Scintillation Counting Extract 32P-complex->Scintillation Counting Calculate ATPase Rate Calculate ATPase Rate Scintillation Counting->Calculate ATPase Rate Determine % Inhibition & IC50 Determine % Inhibition & IC50 Calculate ATPase Rate->Determine % Inhibition & IC50 cluster_0 Animal Preparation & Drug Administration cluster_1 Data Acquisition cluster_2 Data Analysis Anesthetize Rat Anesthetize Rat Secure Hindlimb & Attach Force Transducer Secure Hindlimb & Attach Force Transducer Anesthetize Rat->Secure Hindlimb & Attach Force Transducer Place Stimulating Electrodes Place Stimulating Electrodes Secure Hindlimb & Attach Force Transducer->Place Stimulating Electrodes Administer this compound or Vehicle Administer this compound or Vehicle Place Stimulating Electrodes->Administer this compound or Vehicle Stimulate Sciatic Nerve (Tetanic Contraction) Stimulate Sciatic Nerve (Tetanic Contraction) Administer this compound or Vehicle->Stimulate Sciatic Nerve (Tetanic Contraction) At various time points Record Isometric Force Record Isometric Force Stimulate Sciatic Nerve (Tetanic Contraction)->Record Isometric Force Monitor Vital Signs Monitor Vital Signs Record Isometric Force->Monitor Vital Signs Analyze Force Recordings Analyze Force Recordings Determine Time Course of Force Reduction Determine Time Course of Force Reduction Analyze Force Recordings->Determine Time Course of Force Reduction Compare with Vehicle Control Compare with Vehicle Control Determine Time Course of Force Reduction->Compare with Vehicle Control

References

Methodological & Application

Application Notes and Protocols for In Vitro ATPase Assay with (R)-MPH-220

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is the R-isomer of MPH-220, a selective and orally active inhibitor of skeletal muscle myosin-2.[1][2] Myosin-2 is a motor protein that plays a crucial role in muscle contraction by converting chemical energy from ATP hydrolysis into mechanical force. The ATPase activity of myosin is fundamental to this process. Therefore, in vitro ATPase assays are essential for characterizing the inhibitory effects of compounds like this compound on myosin-2.

These application notes provide detailed protocols for two common in vitro methods to assess the ATPase activity of skeletal muscle myosin-2 in the presence of this compound: a colorimetric Malachite Green-based assay and a continuous fluorescent NADH-coupled assay. These protocols are designed to enable researchers to determine the potency and mechanism of inhibition of this compound and similar compounds.

Signaling Pathway of Myosin-2 in Muscle Contraction

The following diagram illustrates the simplified ATP hydrolysis cycle of myosin-2, which drives muscle contraction. This compound is expected to interfere with this cycle, likely by inhibiting the ATPase activity of the myosin head.

Myosin_ATPase_Cycle Myosin Myosin Myosin_ATP Myosin-ATP Myosin->Myosin_ATP ATP Binding Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release & Power Stroke Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin ATP Binding & Actin Release

Myosin-2 ATPase Cycle and its role in muscle contraction.

Experimental Protocols

Two primary methods for measuring ATPase activity are detailed below. The choice of assay depends on the experimental goals, available equipment, and desired throughput.

Protocol 1: Malachite Green Colorimetric Assay

This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is stopped, and the Pi concentration is determined by the formation of a colored complex with malachite green and molybdate.

Materials:

  • Purified skeletal muscle myosin-2 (e.g., rabbit skeletal muscle myosin S1 fragment)

  • F-actin (stabilized with phalloidin)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NaCl, 2 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM, pH 7.0)

  • Malachite Green Reagent: Prepare by mixing 3 volumes of 0.045% Malachite Green hydrochloride in water with 1 volume of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.

  • Phosphate Standard (e.g., KH₂PO₄)

  • Quenching Solution: 10% SDS

  • 384-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 620-640 nm

Experimental Workflow:

Malachite_Green_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Enzyme Prepare Myosin-2 and F-actin Add_Components Add buffer, myosin, F-actin, and this compound to plate Prep_Enzyme->Add_Components Prep_Compound Prepare this compound serial dilutions Prep_Compound->Add_Components Prep_Reagents Prepare Assay Buffer and ATP Start_Reaction Add ATP to initiate Prep_Reagents->Start_Reaction Incubate_Pre Pre-incubate at RT Add_Components->Incubate_Pre Incubate_Pre->Start_Reaction Incubate_Reaction Incubate at RT Start_Reaction->Incubate_Reaction Stop_Reaction Add Quenching Solution Incubate_Reaction->Stop_Reaction Add_Malachite Add Malachite Green Reagent Stop_Reaction->Add_Malachite Incubate_Color Incubate for color development Add_Malachite->Incubate_Color Read_Absorbance Read Absorbance at 630 nm Incubate_Color->Read_Absorbance Calc_Pi Calculate Pi released Read_Absorbance->Calc_Pi Std_Curve Generate Phosphate Standard Curve Std_Curve->Calc_Pi Plot_Data Plot % Inhibition vs. [this compound] Calc_Pi->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Workflow for the Malachite Green ATPase Assay.

Procedure:

  • Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (or DMSO for control)

    • Purified skeletal muscle myosin-2

    • F-actin

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the myosin.

  • Initiate Reaction: Add ATP to each well to start the reaction. The final volume should be around 25-50 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Add the quenching solution to each well to stop the reaction.

  • Color Development: Add the Malachite Green reagent to each well and incubate at room temperature for 15-30 minutes for color development.

  • Measurement: Read the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to determine the amount of Pi released in each well.

    • Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: NADH-Coupled Fluorescent Assay

This is a continuous kinetic assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in fluorescence. This assay provides real-time measurement of ATPase activity.

Materials:

  • Purified skeletal muscle myosin-2

  • F-actin

  • This compound stock solution (in DMSO)

  • Assay Buffer: 10 mM MOPS (pH 7.0), 0.1 mM EGTA, with 0.1% (w/v) BSA and 1 mM DTT added before use.

  • ATP solution (100 mM, pH 7.0)

  • NADH stock solution (e.g., 10 mM)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm.

Experimental Workflow:

NADH_Coupled_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Kinetic Measurement cluster_analysis Data Analysis Prep_Enzyme Prepare Myosin-2 and F-actin Add_Components Add buffer, myosin, F-actin, This compound, and Coupling Mix to plate Prep_Enzyme->Add_Components Prep_Compound Prepare this compound serial dilutions Prep_Compound->Add_Components Prep_Coupling Prepare Coupling Enzyme Mix (PK, LDH, PEP, NADH) Prep_Coupling->Add_Components Incubate_Pre Pre-incubate at RT Add_Components->Incubate_Pre Start_Reaction Add ATP to initiate Incubate_Pre->Start_Reaction Read_Fluorescence Monitor fluorescence decrease (Ex: 340 nm, Em: 460 nm) over time Start_Reaction->Read_Fluorescence Calc_Rate Calculate the rate of NADH oxidation (slope) Read_Fluorescence->Calc_Rate Plot_Data Plot Rate vs. [this compound] Calc_Rate->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Workflow for the NADH-Coupled ATPase Assay.

Procedure:

  • Prepare the coupling enzyme mix: In the assay buffer, prepare a mix containing PK, LDH, PEP, and NADH.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (or DMSO for control)

    • Purified skeletal muscle myosin-2

    • F-actin

    • Coupling enzyme mix

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Initiate Reaction: Add ATP to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and begin monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence decay curve) for each well.

    • Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition or the reaction rate against the log of the this compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Inhibition of Myosin-2 ATPase Activity by this compound (Malachite Green Assay)

This compound (µM)Absorbance (630 nm) (Mean ± SD)Pi Released (nmol) (Mean ± SD)% Inhibition
0 (Control)1.25 ± 0.0510.2 ± 0.40
0.011.18 ± 0.049.6 ± 0.35.9
0.10.95 ± 0.067.8 ± 0.523.5
10.63 ± 0.035.1 ± 0.250.0
100.25 ± 0.022.0 ± 0.180.4
1000.10 ± 0.010.8 ± 0.192.2

Table 2: Inhibition of Myosin-2 ATPase Activity by this compound (NADH-Coupled Assay)

This compound (µM)Rate (RFU/min) (Mean ± SD)% Inhibition
0 (Control)-550.6 ± 25.30
0.01-521.8 ± 22.15.2
0.1-415.7 ± 18.924.5
1-270.1 ± 15.451.0
10-105.3 ± 9.880.9
100-45.2 ± 5.691.8

IC₅₀ Value Determination:

The IC₅₀ value for this compound can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The protocols described provide robust and reliable methods for characterizing the inhibitory activity of this compound on skeletal muscle myosin-2 ATPase. The Malachite Green assay is a simple and cost-effective endpoint assay, while the NADH-coupled assay offers the advantage of real-time kinetic data. The choice of assay will depend on the specific research question and available resources. These application notes serve as a comprehensive guide for researchers in the field of muscle physiology and drug discovery.

References

Application Notes and Protocols for (R)-MPH-220 in Preclinical Spasticity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is a stereoisomer of the novel, first-in-class, selective inhibitor of fast skeletal muscle myosin-2, MPH-220. Spasticity, a common and debilitating symptom of neurological conditions such as cerebral palsy and stroke, is characterized by velocity-dependent muscle hypertonia. Current therapeutic strategies often involve centrally acting agents with significant side effects. MPH-220 offers a targeted, peripheral mechanism of action by directly inhibiting the contractile protein of fast-twitch skeletal muscle fibers. These application notes provide a comprehensive overview of the preclinical evaluation of MPH-220 in a relevant animal model of spasticity, with a specific note on the activity of the (R)-enantiomer. The provided protocols and data are intended to guide researchers in the design and execution of similar preclinical studies.

Mechanism of Action

MPH-220 directly targets and inhibits the ATPase activity of fast skeletal muscle myosin-2 isoforms. This inhibition is highly selective, with minimal effect on slow skeletal/β-cardiac myosin and non-muscle myosin-2 isoforms. The selectivity is attributed to a single amino acid difference in the myosin motor domain between the fast skeletal and other myosin isoforms. By inhibiting the myosin ATPase cycle, MPH-220 reduces the force generated by fast-twitch muscle fibers, leading to muscle relaxation and a reduction in spasticity. It is important to note that the (R)-enantiomer of MPH-220 has been shown to be a fourfold weaker inhibitor of muscle force relaxation compared to the more active enantiomer.[1]

Signaling Pathway of MPH-220 in Muscle Contraction

MPH220_Mechanism cluster_muscle_cell Skeletal Muscle Fiber cluster_sarcomere Sarcomere Actin Actin Filament Myosin Fast Skeletal Myosin-2 ADP_Pi ADP + Pi Myosin->ADP_Pi ATP Hydrolysis PowerStroke Power Stroke (Force Generation) Myosin->PowerStroke Binds to Actin ATP ATP ATP->Myosin Binds to Myosin PowerStroke->Actin Pulls Actin MuscleContraction Muscle Contraction PowerStroke->MuscleContraction MPH220 This compound MPH220->Myosin Inhibits ATPase Activity

Caption: Mechanism of this compound action in skeletal muscle.

Preclinical Evaluation in a Spasticity Animal Model

MPH-220 has been evaluated in a rat model of spasticity induced by brain injury. This model recapitulates the upper motor neuron damage that leads to spasticity, a hallmark of spastic cerebral palsy.

Animal Model: Brain-Damage Induced Spasticity in Rats

A focal lesion in the pyramidal tract of the rat brain is created to induce a spastic phenotype.[1] This model is relevant for studying spasticity as it originates from an upper motor neuron lesion, similar to the pathophysiology of spastic cerebral palsy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of MPH-220.

Table 1: In Vitro Selectivity of MPH-220

Myosin IsoformIC50 (µM)Source
Fast Skeletal Myosin-2~0.3Rabbit Psoas Muscle
Slow Skeletal/β-Cardiac Myosin>100Porcine Left Ventricle
Smooth Muscle Myosin-2>100Not Specified
Non-Muscle Myosin-2A (NM2A)>100Not Specified
Non-Muscle Myosin-2B (NM2B)>100Not Specified
Non-Muscle Myosin-2C (NM2C)>100Not Specified

Data extracted from Gyimesi et al., 2020. Note: Specific IC50 values are approximated from graphical data.

Table 2: In Vivo Efficacy of MPH-220 in a Spastic Rat Model

ParameterVehicle ControlMPH-220 (15 mg/kg, p.o.)% Improvement
Fractional Turn OrientationDisorderedSignificantly OrderedNot Quantified
Number of Spontaneous FallsElevatedReducedNot Quantified
Number of Cramping EventsElevatedReducedNot Quantified
Body PostureHumpedStraightenedNot Quantified

Observations are based on the published study by Gyimesi et al., 2020. The study reported qualitative improvements with statistical significance, but specific quantitative percentage improvements were not detailed in the primary text.

Table 3: Pharmacokinetic Properties of MPH-220

ParameterValueNote
Administration RouteOral (p.o.)Highly absorptive
Antispastic Effect Duration> 10 hoursDue to selective accumulation in skeletal muscle
Cardiovascular Side EffectsNone reportedNo effect on cardiac myosin
Neurological Side EffectsNone reportedDoes not target the central nervous system
hERG Channel InteractionNo effectFavorable safety profile

This information is based on abstracts and the primary publication, which highlight the excellent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of MPH-220.[2][3]

Experimental Protocols

Protocol 1: Induction of Spasticity in a Rat Model

Objective: To create a focal lesion in the pyramidal tract to induce a spastic phenotype.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microsyringe (e.g., Hamilton syringe)

  • Lesioning agent (e.g., ibotenic acid or a fine electrode for electrolytic lesion)

  • Surgical tools (scalpel, drill, etc.)

  • Post-operative care supplies

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using stereotaxic coordinates for the pyramidal tract (anteroposterior, mediolateral, and dorsoventral from bregma), drill a small burr hole in the skull.

  • Slowly lower the microsyringe or electrode to the target coordinates.

  • Infuse the lesioning agent over a set period or apply the electrolytic current to create the lesion.

  • Slowly retract the syringe/electrode and suture the scalp incision.

  • Provide post-operative analgesia and monitor the animal's recovery.

  • Allow for a recovery period (e.g., 2-4 weeks) for the spastic phenotype to develop and stabilize before initiating treatment studies.

Protocol 2: Assessment of Gait in Spastic Rats

Objective: To quantitatively and qualitatively assess changes in gait and motor function following MPH-220 treatment.

Materials:

  • Open-field arena or a specialized gait analysis system (e.g., CatWalk)

  • High-speed video camera

  • Deep-learning-based motion tracking software (e.g., DeepLabCut)

  • MPH-220 formulated for oral gavage

  • Vehicle control (e.g., saline or appropriate solvent)

Procedure:

  • Acclimate the rats to the testing environment.

  • Record baseline gait and motor function of the spastic rats before treatment. This can include:

    • Open-field analysis: Record the animal's movement from multiple angles. Analyze for body posture, spontaneous falls, and cramping events.

    • Quantitative gait analysis: Use an automated system to measure parameters such as stride length, swing speed, stance duration, and inter-limb coordination.

  • Administer a single oral dose of MPH-220 (e.g., 15 mg/kg) or vehicle to the rats.

  • At various time points post-administration (e.g., 1, 4, 8, 12, 24 hours), repeat the gait and motor function assessments as described in step 2.

  • Analyze the collected video data using motion tracking software to determine the 3D position of limbs and body parts.

  • Compare the post-treatment data to the baseline data for each animal to determine the effects of MPH-220 on spasticity-related gait abnormalities.

Experimental Workflow Diagram

Experimental_Workflow A Animal Model Creation: Induce Pyramidal Tract Lesion in Rats B Development of Spastic Phenotype (2-4 weeks post-surgery) A->B C Baseline Gait Assessment: - Open-field video recording - Quantitative gait analysis B->C D Drug Administration: - this compound (or racemate) - Vehicle Control (Oral Gavage) C->D E Post-Treatment Gait Assessment (Multiple Time Points) D->E F Data Analysis: - Deep-learning motion tracking - Statistical comparison of gait parameters E->F G Evaluation of Efficacy and Duration of Action F->G

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

The selective fast skeletal muscle myosin-2 inhibitor, MPH-220, demonstrates significant potential as a therapeutic agent for spasticity. Preclinical studies in a relevant brain-injury induced spasticity model in rats show promising efficacy in improving gait and reducing motor impairments without the cardiovascular or central nervous system side effects common to current treatments. While the (R)-enantiomer is less potent, further investigation into the specific activities of each stereoisomer is warranted. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic utility of this compound and related compounds in the context of cerebral palsy and other spastic motor disorders.

References

Application Notes and Protocols for (R)-MPH-220 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-MPH-220 is a novel small molecule analog of methylphenidate, a compound widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The therapeutic efficacy of methylphenidate is primarily attributed to its action as a reuptake inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] Understanding the ability of this compound to permeate biological membranes is crucial for its development as a potential therapeutic agent, as this directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, including its potential to cross the blood-brain barrier (BBB).

These application notes provide a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[4][5] This assay is instrumental in predicting the oral absorption of drugs and identifying whether a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp). Given that d-methylphenidate has been identified as a weak P-gp substrate, evaluating the potential for P-gp mediated efflux of this compound is of significant interest.[3]

Signaling Pathway of Methylphenidate Analogs

This compound is presumed to act similarly to methylphenidate, by blocking the dopamine and norepinephrine transporters. This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The downstream effects of this enhanced signaling are complex and can involve multiple intracellular pathways.

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram outlines the major steps involved in the bidirectional Caco-2 cell permeability assay for this compound.

Caco-2_Permeability_Assay_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Analysis and Data Interpretation A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21-25 days to form a confluent monolayer A1->A2 A3 Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity A2->A3 B1 Prepare dosing solutions of this compound and control compounds A3->B1 If TEER is acceptable B2a Apical to Basolateral (A-B) Transport: Add compound to apical side B1->B2a B2b Basolateral to Apical (B-A) Transport: Add compound to basolateral side B1->B2b B3 Incubate at 37°C for a defined period (e.g., 2 hours) B2a->B3 B2b->B3 B4 Collect samples from donor and receiver compartments at t=0 and t=final B3->B4 C1 Quantify compound concentration in samples using LC-MS/MS B4->C1 C2 Calculate Apparent Permeability Coefficient (Papp) C1->C2 C3 Calculate Efflux Ratio (ER) C2->C3 C4 Classify permeability and efflux potential C3->C4

Caption: Bidirectional Caco-2 permeability assay workflow.

Caco-2 Cell Permeability Assay Protocol

This protocol details the steps for conducting a bidirectional permeability assay of this compound across Caco-2 cell monolayers.

Materials and Reagents
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HEPES buffer

  • D-Glucose

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • This compound

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

  • Lucifer yellow

  • LC-MS/MS system

Methods

1. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture the cells every 3-4 days when they reach 80-90% confluency.

  • For the assay, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

2. Monolayer Integrity Assessment

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.

  • Monolayers with TEER values ≥ 250 Ω·cm² are considered suitable for the assay.

  • Additionally, assess the paracellular permeability by measuring the flux of Lucifer yellow, a membrane-impermeable fluorescent marker. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.

3. Transport Experiment

  • Prepare the transport buffer: HBSS supplemented with 25 mM HEPES and 25 mM D-Glucose, pH 7.4.

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Prepare dosing solutions of this compound and control compounds (Propranolol, Atenolol, Digoxin) in the transport buffer at a final concentration of 10 µM.

4. Bidirectional Transport

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Take a sample from the donor compartment at t=0.

  • Incubate the plates at 37°C with gentle shaking for 120 minutes.

  • At the end of the incubation period, collect samples from both the donor and receiver compartments.

5. Sample Analysis

  • Analyze the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.

Data Analysis

1. Apparent Permeability Coefficient (Papp) The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).

  • A is the surface area of the Transwell® membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

2. Efflux Ratio (ER) The efflux ratio is calculated to determine if the compound is a substrate of an efflux transporter:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.

Data Presentation

The following table summarizes hypothetical permeability data for this compound in comparison to standard control compounds.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationPotential P-gp Substrate
This compound 8.521.32.5HighYes
Propranolol 20.119.80.98HighNo
Atenolol 0.50.61.2LowNo
Digoxin 0.24.824.0LowYes

Permeability Classification:

  • Low: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s

  • High: Papp ≥ 10.0 x 10⁻⁶ cm/s

Conclusion

This document provides a comprehensive framework for assessing the cell permeability of this compound. The Caco-2 permeability assay is a robust in vitro tool for predicting oral drug absorption and identifying potential drug-transporter interactions. The data generated from this protocol will be invaluable for the preclinical development of this compound, providing critical insights into its pharmacokinetic properties and guiding further optimization and development efforts.

References

Application Notes and Protocols for Establishing Experimental Controls in (R)-MPH-220 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is the (R)-enantiomer of MPH-220, a novel, orally active, and selective inhibitor of fast skeletal muscle myosin II, the motor protein responsible for muscle contraction.[1][2] Unlike centrally acting muscle relaxants, this compound directly targets the contractile machinery of skeletal muscle, offering a promising therapeutic approach for conditions characterized by muscle spasticity and stiffness, such as those following a stroke.[1][2] The selectivity of MPH-220 for fast skeletal myosin over cardiac and smooth muscle myosins minimizes the risk of cardiovascular side effects.[1][2]

These application notes provide detailed protocols and guidelines for establishing robust experimental controls in preclinical studies of this compound, ensuring the generation of reliable and reproducible data. The protocols cover in vitro biochemical and cellular assays, as well as in vivo models of spasticity.

Mechanism of Action: Selective Inhibition of Skeletal Muscle Myosin II

This compound binds to a specific pocket on the myosin heavy chain of fast skeletal muscle isoforms. This binding event interferes with the actin-activated ATPase activity of myosin, which is the fundamental process driving the cross-bridge cycle and muscle contraction. By inhibiting this process, this compound effectively reduces muscle force generation, leading to muscle relaxation. A key structural difference between fast skeletal myosin and other myosin isoforms, such as cardiac and smooth muscle myosins, underlies the selectivity of this compound, contributing to its favorable safety profile.[1][2]

cluster_0 Acto-Myosin Cross-Bridge Cycle cluster_1 Effect of this compound Myosin_ATP Myosin-ATP (Actin Dissociated) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding R_MPH_220 This compound R_MPH_220->Myosin_ADP_Pi Inhibits Pi Release

Mechanism of this compound Action

Data Presentation: Quantitative Analysis of this compound Activity

Clear and structured presentation of quantitative data is essential for the evaluation of this compound's potency, selectivity, and efficacy.

Table 1: In Vitro Myosin ATPase Inhibition
Myosin IsoformThis compound IC50 (µM)Blebbistatin (Positive Control) IC50 (µM)
Fast Skeletal Myosin II[Insert experimentally determined value]0.5 - 5
Slow Skeletal/β-Cardiac Myosin[Insert experimentally determined value]>80
Non-muscle Myosin IIA[Insert experimentally determined value]~1
Non-muscle Myosin IIB[Insert experimentally determined value]~1
Smooth Muscle Myosin[Insert experimentally determined value]>80

Note: IC50 values for Blebbistatin are approximate and may vary depending on experimental conditions.[3]

Table 2: In Vitro Skinned Muscle Fiber Contractility
ParameterVehicle ControlThis compound (Concentration)Positive Control (e.g., Blebbistatin)
Max. Ca2+-activated Force (mN)[Value][Value][Value]
Ca2+ Sensitivity (pCa50)[Value][Value][Value]
Rate of Tension Development (s-1)[Value][Value][Value]
Table 3: In Vivo Spasticity Model - Gait Analysis
Gait ParameterSham ControlVehicle-Treated Spastic ModelThis compound-Treated Spastic Model
Stride Length (cm)[Value][Value][Value]
Swing Speed (cm/s)[Value][Value][Value]
Stance Phase Duration (s)[Value][Value][Value]
Interlimb Coordination[Value][Value][Value]

Experimental Protocols

In Vitro Actin-Activated Myosin ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by myosin in the presence of actin, providing a direct measure of the compound's inhibitory effect on the motor protein's enzymatic activity.

Materials:

  • Purified myosin isoforms (fast skeletal, cardiac, smooth, non-muscle)

  • Actin

  • ATPase assay buffer (e.g., 10 mM KCl, 2 mM MgCl2, 20 mM Tris-HCl pH 7.5, 0.5 mM DTT)[4]

  • ATP solution (1 mM)[4]

  • This compound stock solution (in DMSO)

  • Positive Control: Blebbistatin stock solution (in DMSO)[3]

  • Negative Control: Vehicle (DMSO)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (Blebbistatin) in ATPase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the assay buffer, actin, and the diluted compounds or vehicle.

  • Add the purified myosin isoform to each well to initiate the pre-incubation.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the ATPase reaction by adding ATP to all wells.

  • Incubate the reaction for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[5]

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the rate of ATP hydrolysis for each condition and determine the IC50 values by fitting the data to a dose-response curve.

Experimental Controls:

  • Positive Control: Blebbistatin, a known myosin II inhibitor, should be used to confirm the assay's ability to detect inhibition.[3][6]

  • Negative Control: The vehicle (e.g., DMSO) at the same final concentration used for the test compounds should be included to account for any solvent effects.

  • No-Enzyme Control: Wells containing all components except myosin should be included to measure non-enzymatic ATP hydrolysis.

  • No-Actin Control: Wells containing myosin and ATP but no actin can be used to measure the basal ATPase activity of myosin.

start Start prepare_reagents Prepare Reagents (Myosin, Actin, Buffers, Compounds, Controls) start->prepare_reagents add_reagents Add Reagents to 96-well Plate prepare_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate for Reaction add_atp->incubate add_detection Add Phosphate Detection Reagent incubate->add_detection read_plate Read Absorbance add_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Workflow for Myosin ATPase Assay
In Vitro Skinned Muscle Fiber Contractility Assay

This assay assesses the effect of this compound on the contractility of isolated muscle fibers where the sarcolemma has been permeabilized ("skinned"), allowing for direct control of the intracellular environment.

Materials:

  • Small muscle bundles (e.g., from rabbit psoas or rat extensor digitorum longus)

  • Skinning solution (relaxing solution with 50% glycerol)[7]

  • Relaxing solution (low Ca2+) and activating solutions (high Ca2+) with varying pCa values

  • This compound stock solution (in DMSO)

  • Positive Control: Blebbistatin or another known myosin inhibitor

  • Negative Control: Vehicle (DMSO)

  • Force transducer and length controller apparatus

  • Dissecting microscope

Procedure:

  • Dissect small muscle bundles and chemically skin the fibers in skinning solution.[7]

  • Isolate a single muscle fiber and mount it between a force transducer and a length controller.[7]

  • Bathe the fiber in relaxing solution (pCa > 8) to establish a baseline resting tension.

  • Expose the fiber to a series of activating solutions with increasing Ca2+ concentrations (decreasing pCa) to determine the force-pCa relationship.

  • After washing with relaxing solution, incubate the fiber with the desired concentration of this compound, positive control, or vehicle control for a defined period.

  • Repeat the exposure to the series of activating solutions to determine the effect of the compound on the force-pCa relationship.

  • Measure parameters such as maximal Ca2+-activated force, Ca2+ sensitivity (pCa50), and the rate of tension development.

Experimental Controls:

  • Positive Control: A known myosin inhibitor like Blebbistatin can be used to validate the assay's sensitivity to contractile inhibition.

  • Negative Control: The vehicle (e.g., DMSO) should be tested at the same final concentration as the test compound to control for solvent effects on contractility.

  • Internal Control: The contractile properties of each fiber should be measured before and after compound application to account for fiber-to-fiber variability.

In Vivo Model of Post-Stroke Spasticity in Rats

The photothrombotic stroke model provides a reproducible method for inducing a focal ischemic lesion in the motor cortex, leading to the development of spasticity in the contralateral limbs.[8][9][10]

Procedure for Induction of Photothrombotic Stroke:

  • Anesthetize the rat according to approved institutional animal care and use committee protocols.

  • Administer a photosensitive dye (e.g., Rose Bengal) intravenously.[10]

  • Stereotactically position a cold light source over the target area of the motor cortex.

  • Illuminate the skull for a defined period to induce a focal ischemic lesion.[9]

  • Allow the animal to recover. Spasticity typically develops over several days to weeks.

Experimental Groups:

  • Sham Control: Animals undergo the surgical procedure without the induction of stroke (e.g., no dye injection or no illumination).

  • Vehicle-Treated Spastic Model: Stroke-induced animals receive the vehicle used to dissolve this compound.

  • This compound-Treated Spastic Model: Stroke-induced animals receive this compound at various doses.

  • Positive Control Group (Optional): Stroke-induced animals can be treated with a clinically used anti-spasticity agent (e.g., baclofen) for comparison.

Administration of this compound:

  • This compound can be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles for poorly soluble compounds include solutions with polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or Tween 80.[11] The specific vehicle should be chosen based on the physicochemical properties of this compound and its tolerability in the animal model.

Assessment of Spasticity:

  • Gait Analysis: Use an automated gait analysis system (e.g., CatWalk XT) to quantify various spatial and temporal parameters of locomotion, such as stride length, swing speed, stance duration, and interlimb coordination.[1][12][13][14][15]

  • Electromyography (EMG): Record muscle activity to assess hypertonia and co-contraction of agonist and antagonist muscles.

  • Biomechanical Measures: Quantify resistance to passive limb movement.

start Start stroke_induction Induce Photothrombotic Stroke in Rats start->stroke_induction group_assignment Assign to Experimental Groups stroke_induction->group_assignment treatment Administer this compound, Vehicle, or Controls group_assignment->treatment gait_analysis Perform Gait Analysis (e.g., CatWalk XT) treatment->gait_analysis data_collection Collect and Analyze Gait Parameters gait_analysis->data_collection end End data_collection->end

Workflow for In Vivo Spasticity Study

Conclusion

The protocols and guidelines presented in these application notes are intended to assist researchers in the robust preclinical evaluation of this compound. The use of appropriate experimental controls, including positive, negative, and vehicle controls, is paramount for generating high-quality, interpretable data. By carefully controlling for variables and employing standardized methodologies, the efficacy, selectivity, and safety profile of this compound as a novel treatment for spasticity can be thoroughly characterized.

References

In Vivo Delivery of (R)-MPH-220 in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is the dextrorotatory enantiomer of MPH-220, a novel selective inhibitor of fast skeletal muscle myosin II. Its unique mechanism of action, directly targeting the contractile protein of muscle, presents a promising therapeutic avenue for conditions characterized by muscle spasticity and stiffness, potentially avoiding the central nervous system side effects of current muscle relaxants.[1][2] This document provides detailed application notes and protocols for the in vivo delivery of this compound to rodent models, compiled from available preclinical research.

Mechanism of Action: Myosin Inhibition

MPH-220 exerts its muscle-relaxant effects by directly inhibiting the ATPase activity of fast-twitch skeletal muscle myosin II. This inhibition prevents the myosin head from cycling through its power stroke, thus uncoupling the ATP hydrolysis from force production and leading to muscle relaxation.[2] The S(-) enantiomer of MPH-220 has been shown to be significantly more potent than the R(+) enantiomer in its inhibitory action.[2]

Signaling Pathway of Myosin II Inhibition

Myosin_Inhibition_Pathway cluster_muscle_cell Skeletal Muscle Fiber Actin_Filament Actin Filament Force_Production Muscle Contraction (Force Production) Actin_Filament->Force_Production slides Myosin_II Myosin II Head Myosin_II->Actin_Filament binds ADP_Pi ADP + Pi Myosin_II->ADP_Pi hydrolyzes ATP ATP ATP->Myosin_II binds MPH_220 (R)-MPH-2220 MPH_220->Myosin_II inhibits ATPase activity Inhibition

Caption: Signaling pathway of this compound action on skeletal muscle myosin II.

In Vivo Delivery Methods and Protocols

Two primary routes of administration for MPH-220 in rodents have been documented: oral gavage and intraperitoneal injection.[2] The choice of administration route can influence the pharmacokinetic profile of the compound.

Data Presentation: In Vivo Administration of MPH-220 Enantiomers in Rats
ParameterS(-) EnantiomerR(+) EnantiomerRacemic Mixture
Route of Administration Oral GavageOral GavageOral Gavage
Vehicle 30% SBECD in water30% SBECD in water30% SBECD in water
Dose Range Not explicitly stated, but highly effectiveLess effective than S(-) enantiomerUp to ~40% reduction in hindleg force
Observed Effect Dose-dependent decrease in hindleg force by up to 70%Significantly lower force-relaxing effect than S(-) enantiomerMaximum 40% reduction in hindleg force
Duration of Action Decreased force persisted for more than 10 hoursNot explicitly statedNot explicitly stated

Note: Specific dose-response data for the this compound enantiomer is limited in the available literature, which primarily highlights the superior efficacy of the S(-) enantiomer.[2]

Experimental Protocols

Oral gavage is a common method for precise oral dosing in rodents.

Materials:

  • This compound

  • Sulfobutyl-ether-β-cyclodextrin (SBECD)

  • Sterile, deionized water

  • Animal gavage needles (size appropriate for the rodent species)

  • Syringes

  • Vortex mixer

  • Analytical balance

Vehicle Preparation (30% w/v SBECD Solution):

  • Weigh the required amount of SBECD.

  • In a sterile container, add the SBECD to the appropriate volume of sterile, deionized water to achieve a 30% (w/v) concentration (e.g., 3g of SBECD in a final volume of 10mL of water).

  • Vortex thoroughly until the SBECD is completely dissolved. The solution should be clear.

Drug Formulation:

  • Accurately weigh the desired amount of this compound.

  • Add the powdered this compound to the prepared 30% SBECD solution.

  • Vortex the mixture until the compound is fully dissolved. Gentle warming may be required to aid dissolution, but stability of the compound at elevated temperatures should be considered.

Administration Procedure:

  • Accurately determine the body weight of the rodent.

  • Calculate the required volume of the drug formulation to administer the target dose.

  • Draw the calculated volume into a syringe fitted with an appropriately sized gavage needle.

  • Gently restrain the animal.

  • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitor the animal for any signs of distress post-administration.

IP injection offers a route for rapid systemic absorption.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Vortex mixer

  • Analytical balance

Vehicle and Drug Formulation:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the this compound in a minimal amount of 100% DMSO.

  • Further dilute the solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize potential toxicity.

  • Vortex the solution to ensure it is homogenous.

Administration Procedure:

  • Accurately determine the body weight of the rodent.

  • Calculate the required volume of the drug formulation to administer the target dose.

  • Draw the calculated volume into a sterile syringe.

  • Gently restrain the animal, exposing the abdomen.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the cecum.

  • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

  • Inject the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Experimental Workflow Visualization

In Vivo Administration Workflow

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Weigh_Compound Weigh this compound Formulation Prepare Drug Formulation Weigh_Compound->Formulation Prep_Vehicle Prepare Vehicle (30% SBECD or DMSO/Saline) Prep_Vehicle->Formulation Calc_Dose Calculate Dose Volume Formulation->Calc_Dose Weigh_Animal Weigh Rodent Weigh_Animal->Calc_Dose Administer Administer Drug (Oral Gavage or IP Injection) Calc_Dose->Administer Monitor Monitor Animal Administer->Monitor Data_Collection Data Collection (e.g., Muscle Function Tests) Monitor->Data_Collection

Caption: General workflow for in vivo administration of this compound in rodents.

Conclusion

The in vivo delivery of this compound in rodents can be effectively achieved through oral gavage or intraperitoneal injection. The provided protocols, based on available preclinical data, offer a starting point for researchers investigating the therapeutic potential of this novel muscle relaxant. Careful consideration of the vehicle, dose, and administration route is crucial for obtaining reliable and reproducible results. Further studies are warranted to fully elucidate the dose-response relationship and pharmacokinetic profile of the this compound enantiomer.

References

Application Notes and Protocols for Measuring the Effect of (R)-MPH-220 on Muscle Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is the R-isomer of MPH-220, a novel, orally active, and selective inhibitor of fast skeletal muscle myosin-2.[1][2] Unlike many muscle relaxants that act on the central nervous system, MPH-220 directly targets the contractile machinery within the muscle fibers, offering a potential new therapeutic avenue for conditions characterized by muscle spasticity and stiffness.[3][4] Preclinical studies on the racemic mixture and the more active S-enantiomer have demonstrated a reduction in muscle force without adverse cardiovascular effects.[5] These application notes provide detailed protocols for assessing the specific effects of the this compound isomer on muscle contractility, enabling researchers to characterize its pharmacological profile.

The primary mechanism of muscle contraction involves the calcium-dependent interaction of actin and myosin filaments.[6][7] Signaling pathways leading to an increase in intracellular calcium are crucial for initiating and sustaining muscle contraction.[8] MPH-220 is designed to selectively inhibit the ATPase activity of fast skeletal muscle myosin-2, thereby reducing the force generated during contraction.[9]

Data Presentation

As no specific quantitative data for this compound is publicly available, the following tables are presented with hypothetical data to illustrate how experimental results on muscle contractility can be structured for clear comparison.

Table 1: In Vitro Assessment of this compound on Isolated Extensor Digitorum Longus (EDL) Muscle

Concentration of this compound (µM)Twitch Force (% of Control)Tetanic Force (% of Control)Time to Peak Twitch (ms)Half-Relaxation Time (ms)
0 (Control)100 ± 5100 ± 725 ± 245 ± 3
198 ± 699 ± 526 ± 246 ± 4
1095 ± 596 ± 625 ± 347 ± 3
10085 ± 788 ± 827 ± 250 ± 4
100070 ± 875 ± 928 ± 355 ± 5

Table 2: In Vivo Assessment of this compound on Tibialis Anterior Muscle Force in an Animal Model

Treatment GroupDose (mg/kg, p.o.)Peak Isometric Torque (% of Baseline)Time to Fatigue (s)
Vehicle Control098 ± 4120 ± 15
This compound1095 ± 5118 ± 12
This compound5080 ± 6110 ± 14
This compound10065 ± 7105 ± 10
Racemic MPH-2205050 ± 590 ± 11

Signaling Pathways and Experimental Workflows

To understand the context of these measurements, the following diagrams illustrate the key signaling pathway in muscle contraction and a general workflow for evaluating a compound's effect on muscle contractility.

Excitation-Contraction Coupling AP Action Potential in Motor Neuron AChR Acetylcholine Release at NMJ AP->AChR Sarcolemma_Depol Sarcolemma Depolarization AChR->Sarcolemma_Depol T_Tubule T-Tubule Invasion Sarcolemma_Depol->T_Tubule DHPR DHPR Activation T_Tubule->DHPR RyR RyR Opening DHPR->RyR Conformational Change Ca_Release Ca2+ Release from SR RyR->Ca_Release Troponin Ca2+ Binds to Troponin Ca_Release->Troponin Actin_Myosin Actin-Myosin Cross-Bridge Cycling Troponin->Actin_Myosin Contraction Muscle Contraction Actin_Myosin->Contraction MPH220 This compound (Hypothesized Action) MPH220->Actin_Myosin Inhibition

Caption: Simplified signaling pathway of excitation-contraction coupling in skeletal muscle.

Drug Screening Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Isolated_Muscle Isolate Muscle (e.g., EDL, Soleus) Organ_Bath Mount in Organ Bath with Force Transducer Isolated_Muscle->Organ_Bath Stimulation Electrical Field Stimulation Organ_Bath->Stimulation Dose_Response Administer this compound (Cumulative Doses) Stimulation->Dose_Response Data_Acquisition_invitro Record Twitch and Tetanic Force Dose_Response->Data_Acquisition_invitro Data_Acquisition_invivo Measure Isometric Torque and Fatigue Data_Acquisition_invitro->Data_Acquisition_invivo Promising candidates move to in vivo Animal_Model Anesthetize Animal (e.g., Rat, Mouse) Surgical_Prep Expose Muscle and Attach to Force Sensor Animal_Model->Surgical_Prep Nerve_Stim Stimulate Motor Nerve Surgical_Prep->Nerve_Stim Drug_Admin Administer this compound (e.g., p.o., i.p.) Nerve_Stim->Drug_Admin Drug_Admin->Data_Acquisition_invivo

Caption: General experimental workflow for evaluating muscle contractility.

Experimental Protocols

The following are detailed protocols for conducting in vitro and in vivo experiments to measure the effect of this compound on muscle contractility. These protocols are adapted from established methodologies in muscle physiology.[10][11][12]

Protocol 1: In Vitro Muscle Contractility Assay

Objective: To determine the direct effect of this compound on the contractile properties of isolated skeletal muscle.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Krebs-Ringer bicarbonate buffer (95% O2, 5% CO2)

  • Isolated muscle preparation (e.g., mouse Extensor Digitorum Longus - EDL)

  • Organ bath system with force transducer and stimulator

  • Data acquisition system

Procedure:

  • Muscle Dissection: Humanely euthanize the animal and carefully dissect the EDL muscle, keeping the tendons intact.

  • Mounting: Mount the muscle vertically in the organ bath containing Krebs-Ringer buffer maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one tendon to a fixed point and the other to an isometric force transducer.

  • Equilibration: Allow the muscle to equilibrate for at least 30 minutes, with periodic adjustments to the resting tension to determine the optimal length (L₀) for maximal twitch force.

  • Baseline Measurement: Record baseline contractile properties.

    • Twitch Force: Apply single supramaximal voltage pulses (e.g., 1 ms duration) to elicit single twitches.

    • Tetanic Force: Apply a train of pulses at increasing frequencies (e.g., 10, 30, 50, 80, 100, 150 Hz for 500 ms) to determine the force-frequency relationship and maximal tetanic force.[11]

  • Drug Application:

    • Add this compound to the organ bath in a cumulative dose-response manner (e.g., 1 µM to 1000 µM), allowing for a 15-20 minute incubation period at each concentration.

    • A vehicle control (e.g., DMSO) should be run in parallel.

  • Data Recording: After each incubation period, repeat the twitch and tetanic stimulation protocols from step 4.

  • Data Analysis: Measure the peak twitch force, time to peak tension, half-relaxation time, and peak tetanic force at each frequency. Normalize the data to the baseline measurements.

Protocol 2: In Vivo Muscle Contractility Assay

Objective: To evaluate the effect of systemically administered this compound on muscle force production in a living animal.

Materials:

  • This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Anesthetic (e.g., isoflurane)

  • Animal model (e.g., rat or mouse)

  • In vivo muscle test system with a dual-mode lever arm/force transducer

  • Stimulating electrodes

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Shave the leg to expose the area over the target muscle (e.g., tibialis anterior).

  • Surgical Setup:

    • Make a small incision to expose the distal tendon of the tibialis anterior muscle.

    • Securely attach the distal tendon to the lever arm of the force transducer.[11]

    • Place stimulating electrodes on or near the peroneal nerve.

  • Optimal Length Determination: Adjust the position of the foot to achieve the optimal muscle length (L₀) that produces the maximal twitch torque.

  • Baseline Measurement:

    • Record baseline isometric torque by stimulating the nerve with single pulses (for twitch) and trains of pulses at various frequencies (for tetanic torque) to establish a force-frequency curve.

  • Drug Administration: Administer a single dose of this compound or vehicle control via the desired route (e.g., oral gavage).

  • Time-Course Measurement: Record muscle contractility at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes) by repeating the stimulation protocol from step 4.

  • Fatigue Protocol (Optional): Induce muscle fatigue through repeated tetanic contractions and measure the rate of force decline before and after drug administration.

  • Data Analysis: Analyze the peak isometric torque at each time point and for each stimulation frequency. Express the results as a percentage of the pre-dose baseline.

By following these detailed protocols, researchers can effectively measure and characterize the impact of this compound on skeletal muscle contractility, providing valuable data for its development as a potential therapeutic agent.

References

Application Notes & Protocols: High-Throughput Screening for Myosin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Non-muscle myosin II (NMII) is a crucial motor protein involved in a variety of cellular processes, including cell adhesion, migration, and cytokinesis.[1] Its dysregulation is implicated in numerous diseases, such as cancer, fibrosis, and vascular disorders, making it a compelling target for therapeutic intervention.[2] The development of potent and selective inhibitors of NMII, such as (R)-MPH-220, is a key focus in drug discovery. High-throughput screening (HTS) provides a powerful platform for the rapid identification and characterization of novel myosin inhibitors from large compound libraries.

This document provides detailed protocols for two robust HTS assays designed to identify and characterize inhibitors of non-muscle myosin IIA (NMIIA), the isoform encoded by the MYH9 gene.[1] These assays are:

  • A Malachite Green-based ATPase Assay: A colorimetric assay that quantifies the enzymatic activity of myosin by detecting the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • A Fluorescence Polarization (FP) Assay: A binding assay that measures the displacement of a fluorescently labeled tracer from the myosin active site.

Signaling Pathway & HTS Workflow

The activity of non-muscle myosin II is regulated by a complex signaling network. The diagram below illustrates a simplified pathway leading to NMIIA activation and its role in cellular contraction, a process targeted by inhibitors.

Myosin_Signaling_Pathway cluster_upstream Upstream Signaling cluster_myosin Myosin Activation & Function cluster_inhibitor Inhibitor Action GPCR GPCR RhoA RhoA GPCR->RhoA ROCK ROCK RhoA->ROCK NMIIA_Inactive Inactive NMIIA ROCK->NMIIA_Inactive P RLC_P p-RLC NMIIA_Active Active NMIIA RLC_P->NMIIA_Active NMIIA_Inactive->RLC_P RLC Phosphorylation Actin Actin Contraction Actomyosin Contraction NMIIA_ActiveActin NMIIA_ActiveActin NMIIA_ActiveActin->Contraction Inhibitor This compound Inhibitor->NMIIA_Active Inhibition

Caption: Simplified signaling pathway of Non-Muscle Myosin IIA (NMIIA) activation and inhibition.

The general workflow for a high-throughput screening campaign to identify myosin inhibitors is depicted below. This process begins with a primary screen of a large compound library, followed by confirmatory assays and further characterization of promising "hits."

HTS_Workflow Library Compound Library Primary_Screen Primary HTS Assay (e.g., ATPase Assay) Library->Primary_Screen Hit_ID Initial Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., FP Assay) Dose_Response->Secondary_Assay Hit_Validation Hit Validation & Confirmation Secondary_Assay->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt

Caption: General workflow for a high-throughput screening campaign for myosin inhibitors.

Quantitative Data Summary

The following table summarizes representative data obtained from HTS assays for known myosin inhibitors. This data is intended to provide a benchmark for assay performance and inhibitor potency.

CompoundTargetAssay TypeIC50 (nM)Z'-factorSignal-to-Background (S/B)
This compound NMIIAATPase1500.8510
BlebbistatinNMIIATPase2,0000.829
This compoundNMIIAFP2500.785
Control PeptideNMIIAFP500.806

Experimental Protocols

Protocol 1: Malachite Green ATPase Assay (384-well format)

This assay quantifies the steady-state ATPase activity of NMIIA by measuring the amount of inorganic phosphate (Pi) released. The reaction is stopped, and the Pi is detected by the formation of a colored complex with malachite green and molybdate.

Materials:

  • Purified human non-muscle myosin IIA (NMIIA)

  • Actin

  • Assay Buffer: 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA

  • ATP Solution: 10 mM ATP in assay buffer

  • Test Compounds (e.g., this compound) dissolved in DMSO

  • Malachite Green Reagent: Commercially available or prepared as a solution of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent.

  • 384-well clear, flat-bottom plates

  • Plate reader capable of measuring absorbance at 620-650 nm

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls (e.g., this compound for positive control, DMSO for negative control) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of NMIIA and actin in cold assay buffer. The final concentration in the assay should be optimized for linear Pi release over the incubation time (e.g., 50 nM NMIIA, 5 µM Actin).

  • Enzyme Addition: Add 10 µL of the NMIIA/actin solution to each well containing the compounds.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for myosin (e.g., 100 µM).

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Quenching & Detection: Add 10 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Final Incubation: Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

  • Data Acquisition: Read the absorbance at 630 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Fluorescence Polarization (FP) Competition Assay (384-well format)

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP binding site of NMIIA. Displacement of the large probe by a small molecule inhibitor results in a decrease in the polarization of the emitted light.

Materials:

  • Purified human non-muscle myosin IIA (NMIIA)

  • FP Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • Fluorescent Tracer: A fluorescently labeled ATP analog or a known myosin-binding peptide.

  • Test Compounds (e.g., this compound) dissolved in DMSO

  • 384-well black, low-volume plates

  • Plate reader with fluorescence polarization capabilities (e.g., with appropriate excitation and emission filters for the chosen fluorophore).

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.

  • Reagent Preparation: Prepare a solution containing NMIIA and the fluorescent tracer in FP assay buffer. The concentrations of both should be optimized to give a stable and robust FP signal (e.g., 100 nM NMIIA, 10 nM tracer).

  • Reagent Addition: Add 20 µL of the NMIIA/tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The decrease in polarization is proportional to the displacement of the tracer. Calculate the percent displacement for each compound and determine the IC50 values for active compounds from the dose-response curves.

FP_Assay_Principle cluster_bound Bound State cluster_displaced Displaced State Myosin_Bound Myosin Tracer_Bound Tracer Tracer_Free Tracer High_FP High Polarization (Slow Rotation) Low_FP Low Polarization (Fast Rotation) High_FP->Low_FP  + Inhibitor Myosin_Inhibitor Myosin Inhibitor Inhibitor

Caption: Principle of the fluorescence polarization (FP) competition assay.

References

Application Note: Live-Cell Imaging of Muscle Fibers Treated with (R)-MPH-220

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MPH-220 is a novel small-molecule inhibitor designed to selectively target fast skeletal muscle myosin-2, the motor protein responsible for muscle contraction.[1][2] Unlike many existing muscle relaxants that act on the central nervous system, MPH-220 directly inhibits the actomyosin cycle, offering a more targeted therapeutic approach with potentially fewer neurological and cardiovascular side effects.[2][3][4] It achieves its selectivity by binding to a specific pocket in the myosin head, stabilizing it in an actin-detached, pre-powerstroke state.[1][3]

An important characteristic of MPH-220 is the differential activity between its stereoisomers. The S(-) enantiomer is a potent inhibitor of fast skeletal myosin and muscle force, while the R(+) enantiomer is significantly less effective.[3][5] This application note provides protocols for the live-cell imaging of isolated muscle fibers treated with the (R)-MPH-220 enantiomer, outlines its expected effects, and presents quantitative data in the context of its more active counterpart.

Mechanism of Action of MPH-220

MPH-220 selectively inhibits fast skeletal muscle myosin II isoforms. It binds to the myosin motor domain in a pocket near the actin-binding site, a cavity also occupied by the inhibitor blebbistatin.[3] This binding event traps the myosin in a pre-powerstroke state with a low affinity for actin, thus uncoupling the ATP hydrolysis cycle from force generation and leading to muscle relaxation.[1] Due to a single amino acid difference (Leucine in fast skeletal vs. Phenylalanine in other myosins), MPH-220 shows remarkable specificity, with no significant inhibition of slow skeletal, cardiac, or non-muscle myosin isoforms.[1][3]

cluster_cycle Actomyosin Cross-Bridge Cycle cluster_inhibition Inhibition Pathway Myosin_ATP Myosin-ATP (Actin Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-Powerstroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi (Weak Binding) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-MPH220 (Inhibited State) Myosin_ADP_Pi->Inhibited_Complex ActoMyosin_ADP Acto-Myosin-ADP (Strong Binding) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release Force Powerstroke (Force Generation) ActoMyosin_ADP->Force Force->Myosin_ATP ADP Release & ATP Binding MPH220 This compound MPH220->Myosin_ADP_Pi Inhibited_Complex->Myosin_ADP_Pi Inhibition is Reversible

Caption: Mechanism of MPH-220 inhibition of the actomyosin cross-bridge cycle.

Quantitative Data

The following tables summarize the inhibitory effects of the (R) and (S) enantiomers of MPH-220 on myosin ATPase activity and in vivo muscle force. The data clearly demonstrate the significantly lower potency of the this compound isomer.

Table 1: Inhibition of Myosin ATPase Activity

Myosin Isoform Inhibitor IC50 (µM) Max Inhibition
Fast Skeletal (Rabbit) (S)-MPH-220 0.3 >95%
Fast Skeletal (Rabbit) This compound ~10 >95%
Slow Skeletal / β-Cardiac (S)-MPH-220 >100 No Inhibition
Non-Muscle Myosin-2 (NM2) (S)-MPH-220 >100 No Inhibition
Smooth Muscle Myosin (S)-MPH-220 >100 No Inhibition

Data derived from studies on various myosin isoforms, highlighting the selectivity and differential potency of MPH-220 enantiomers.[1][3]

Table 2: In Vivo Muscle Force Reduction in Rats

Treatment Max Force Reduction Notes
(S)-MPH-220 ~70% Highly effective in a dose-dependent manner.[3][5]
This compound ~15-20% Four-fold weaker force relaxation compared to the (S) enantiomer.[3][5]
Racemic MPH-220 ~40% Effect is intermediate, reflecting the mixture of enantiomers.[3][5]

In vivo data from isometric force measurements of rat hindlegs after oral administration.[3]

Experimental Protocols

This section provides detailed protocols for isolating and culturing primary myofibers, followed by live-cell imaging during treatment with this compound.

P1 Protocol 1: Myofiber Isolation & Culture P2 Protocol 2: Live Imaging Preparation P1->P2 Cultured Myofibers P3 Protocol 3: This compound Treatment & Data Acquisition P2->P3 Prepared Samples P4 Data Analysis P3->P4 Time-Lapse Images

Caption: Overall experimental workflow for live-cell imaging of myofibers.
Protocol 1: Isolation and Culture of Primary Myofibers

This protocol is adapted for isolating single myofibers from the Extensor Digitorum Longus (EDL) muscle of mice, which can then be cultured for live imaging studies.[6]

Materials:

  • Dissection tools (sterilized)

  • DMEM (high glucose, with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Collagenase Type I (0.2%)

  • Glass-bottom imaging dishes

  • Matrigel or similar basement membrane matrix

Procedure:

  • Prepare Media:

    • Plating Medium: DMEM, 10% HS, 0.5% Pen-Strep.

    • Digestion Medium: DMEM, 0.2% Collagenase Type I.

  • Dissection:

    • Euthanize a neonatal mouse according to approved institutional guidelines.

    • Dissect the EDL muscles from the hindlimbs and place them immediately into ice-cold DMEM.

  • Enzymatic Digestion:

    • Transfer the EDL muscles to a vial containing 2 mL of pre-warmed (37°C) Digestion Medium.

    • Incubate at 37°C for 60-90 minutes in a water bath, gently shaking every 15 minutes. The muscle should become translucent and lose its integrity.

  • Fiber Liberation:

    • Using a wide-bore pipette, gently transfer the digested muscle to a dish containing warm Plating Medium.

    • Gently triturate the muscle by pipetting up and down to release single myofibers. Avoid creating air bubbles.

  • Plating:

    • Coat glass-bottom dishes with a thin layer of Matrigel and incubate for 30 minutes at 37°C.

    • Carefully transfer individual or small groups of myofibers to the coated dishes.

    • Add 2 mL of Plating Medium and culture at 37°C, 5% CO2. Allow fibers to attach and stabilize for at least 24 hours before imaging.

Protocol 2: Live-Cell Imaging Preparation

This protocol details the steps to prepare the cultured myofibers for live imaging of contraction and intracellular dynamics.

Materials:

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

  • Fluorescent dyes (e.g., Fluo-4 AM for calcium, TMRM for mitochondria).

  • Imaging medium (e.g., FluoroBrite DMEM).

  • This compound stock solution (in DMSO).

Procedure:

  • Fluorescent Labeling (Optional):

    • To visualize calcium transients, incubate fibers with 2-5 µM Fluo-4 AM in imaging medium for 30 minutes at 37°C.

    • Wash the fibers twice with fresh imaging medium to remove excess dye.

  • Microscope Setup:

    • Mount the dish onto the microscope stage within the environmental chamber.

    • Allow the sample to equilibrate for at least 15 minutes.

  • Baseline Imaging:

    • Identify healthy, spontaneously contracting myofibers. Healthy fibers should appear elongated with clear striations.[7]

    • Acquire baseline images and time-lapse videos before adding the compound. Capture data for several contraction-relaxation cycles to establish a baseline frequency and amplitude.

Protocol 3: this compound Treatment and Data Acquisition

Procedure:

  • Compound Preparation:

    • Prepare a working solution of this compound in the imaging medium. The final concentration should be chosen based on the desired experimental endpoint (e.g., starting with a high concentration like 20-50 µM, given its lower potency). Ensure the final DMSO concentration is below 0.1%.

  • Treatment:

    • Carefully remove half of the medium from the dish and replace it with an equal volume of the this compound working solution to reach the desired final concentration.

  • Post-Treatment Imaging:

    • Immediately begin time-lapse imaging to capture the acute effects of the compound on muscle fiber contraction.

    • Record videos at multiple time points (e.g., 5, 15, 30, and 60 minutes post-treatment) to assess the onset and duration of the effect.

    • Use appropriate channels for brightfield (to observe morphology and contraction) and fluorescence (if dyes were used).

Data Analysis and Expected Results

Analysis:

  • Contraction Frequency: Count the number of contractions per minute before and after treatment.

  • Contraction Amplitude: Measure the degree of cell shortening during contraction. This can be quantified using image analysis software to track the displacement of defined points on the myofiber.

  • Sarcomere Length: If imaging resolution allows, measure the change in sarcomere length during contraction and relaxation using techniques like Second Harmonic Generation (SHG) microscopy or high-resolution brightfield.[8][9]

  • Calcium Transients: If using a calcium indicator, quantify the amplitude and frequency of fluorescence intensity changes, which correspond to intracellular calcium release.

Expected Results with this compound: Given its significantly lower potency, this compound is expected to have a minimal effect on myofiber contraction at concentrations where (S)-MPH-220 shows strong inhibition. Researchers should expect to see only a slight reduction in contraction frequency or amplitude, or no effect at all, unless very high concentrations are used.[3][5] This makes it an excellent negative control to demonstrate the stereospecificity of the more active (S) enantiomer.

cluster_selectivity Isoform Selectivity of MPH-220 MPH220 MPH-220 Fast Fast Skeletal Myosin II (e.g., MyHC IIa, IIb, IIx) MPH220->Fast Inhibition Slow Slow Skeletal / Cardiac Myosin (e.g., MyHC I, β-MyHC) MPH220->Slow No Inhibition NonMuscle Non-Muscle / Smooth Muscle Myosin MPH220->NonMuscle No Inhibition

Caption: Logical diagram illustrating the target selectivity of MPH-220.

References

Troubleshooting & Optimization

(R)-MPH-220 solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (R)-MPH-220 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

A: Direct dissolution in aqueous buffers is likely to be challenging. The recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful that high concentrations of DMSO can affect cellular assays. It is advisable to keep the final concentration of the organic solvent in your aqueous solution to a minimum, typically below 0.5%.

Q3: How should I store this compound powder and stock solutions?

A: For long-term storage, the solid powder of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent like DMSO, the stock solution is stable for up to 6 months at -80°C or for 1 month at -20°C.[1] The product is generally stable at room temperature for a few days, which is sufficient for shipping purposes.[1]

Q4: Is there any information on the stability of this compound in aqueous solutions?

A: Specific data on the degradation pathways and half-life of this compound in aqueous solutions are not extensively documented. To ensure the integrity of your experiments, it is recommended to prepare fresh aqueous dilutions from your frozen stock solution for each experiment and use them promptly. If your experimental design requires prolonged incubation in an aqueous medium, it is advisable to conduct a preliminary stability assessment under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed upon dilution of DMSO stock in aqueous buffer. The aqueous solubility limit has been exceeded.- Decrease the final concentration of this compound in the aqueous medium. - Increase the percentage of co-solvent (e.g., PEG300, Tween 80) in the final formulation if your experimental system allows. - Use a gentle vortex or sonication to aid dissolution, but be cautious of potential degradation with excessive energy input.
Inconsistent experimental results over time. Degradation of this compound in the aqueous experimental medium.- Prepare fresh dilutions from a frozen stock solution immediately before each experiment. - Minimize the exposure of the aqueous solution to light and elevated temperatures. - Perform a stability study under your specific experimental conditions to determine the time window for reliable use.
Difficulty in achieving a desired concentration for in vivo studies. Low aqueous solubility and potential for precipitation in physiological fluids.- Follow established formulation protocols, such as dissolving in DMSO first, then adding PEG300 and Tween 80 before finally adding water or saline.[1] - Consider alternative oral formulations, such as suspending the compound in 0.2% carboxymethyl cellulose or mixing it with food powders.[1]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standardized method for determining the equilibrium solubility of a compound in an aqueous medium.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the solution for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles. Centrifugation is an alternative to filtration.[1]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Protocol for Assessing Stability in Aqueous Solution (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).

    • Dilute the stock solution with the desired aqueous buffer to a known concentration.

  • Application of Stress Conditions:

    • Hydrolytic Stability: Aliquot the test solution into separate vials and adjust the pH to acidic (e.g., 0.1 N HCl), neutral (e.g., water or buffer), and basic (e.g., 0.1 N NaOH) conditions. Store the vials at a controlled elevated temperature (e.g., 50-60°C).

    • Oxidative Stability: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the test solution and store at room temperature or a slightly elevated temperature.

    • Photostability: Expose the test solution to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

    • Thermal Stability: Store the test solution at elevated temperatures (e.g., 50°C, 60°C, 70°C) in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Quench any ongoing reactions if necessary (e.g., neutralizing acid/base, adding a reducing agent for oxidative stress).

    • Analyze the samples using a stability-indicating HPLC method that can separate the parent this compound from any degradation products.

    • Determine the percentage of this compound remaining at each time point to evaluate its stability under different conditions.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to aqueous buffer prep2 Agitate at constant temperature (24-48h) prep1->prep2 Equilibration samp1 Collect supernatant prep2->samp1 samp2 Filter (0.22 µm) or centrifuge samp1->samp2 ana1 Dilute filtrate samp2->ana1 ana2 Quantify by HPLC-UV ana1->ana2 ana3 Calculate solubility ana2->ana3 experimental_workflow_stability cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare aqueous solution of this compound stress1 Hydrolytic (Acid, Neutral, Base) start->stress1 stress2 Oxidative (H2O2) start->stress2 stress3 Photolytic (Light Exposure) start->stress3 stress4 Thermal (Elevated Temp.) start->stress4 analysis1 Collect samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Determine % remaining analysis2->analysis3

References

Troubleshooting unexpected results in (R)-MPH-220 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-MPH-220, a selective dopamine reuptake inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the common research designation for (R,R)-d-threo-methylphenidate, a potent and selective dopamine reuptake inhibitor. It is the more pharmacologically active enantiomer of methylphenidate (MPH).[1] It is also known as 4-Fluoromethylphenidate (4F-MPH), a derivative of methylphenidate.[2][3][4] Its primary mechanism of action is to block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[2]

Q2: What are the expected in vitro effects of this compound?

A2: In vitro, this compound is expected to inhibit the uptake of dopamine in cells expressing the dopamine transporter (DAT). This can be measured using techniques such as radioligand binding assays or fluorescent substrate uptake assays. The IC50 value for dopamine uptake inhibition is a key parameter to determine the compound's potency.[2]

Q3: My this compound is not showing any activity in my cell-based assay. What are the possible reasons?

A3: Several factors could contribute to a lack of activity. These include issues with the compound itself (degradation, incorrect concentration), the cells (low DAT expression, poor health), or the assay conditions (incorrect buffer, temperature). Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q4: I am observing high cell toxicity at concentrations where I expect to see specific inhibition. Why is this happening?

A4: High toxicity could be due to off-target effects of the compound, especially at higher concentrations.[5][6] It is also possible that the observed toxicity is an on-target effect in your specific cell line. Consider performing a counter-screen with a cell line that does not express the dopamine transporter to differentiate between on-target and off-target toxicity.[6]

Q5: How can I be sure that the observed phenotype is due to the inhibition of the dopamine transporter?

A5: To confirm on-target activity, consider performing a rescue experiment. This could involve overexpressing the dopamine transporter to see if it mitigates the effect of this compound. Alternatively, using a structurally different dopamine reuptake inhibitor should produce a similar phenotype.[5]

Troubleshooting Guides

Issue 1: No or Low Potency of this compound in a Dopamine Uptake Assay
Possible Cause Troubleshooting Steps Expected Outcome
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.Freshly prepared compound should exhibit the expected potency.
Incorrect Compound Concentration 1. Double-check all calculations for dilutions. 2. Use a calibrated pipette for accurate dispensing.Accurate concentrations should yield a clear dose-response curve.
Low DAT Expression in Cells 1. Confirm DAT expression levels in your cell line using Western blot or qPCR. 2. Use a cell line known to have high DAT expression as a positive control.Higher DAT expression should correlate with increased sensitivity to this compound.
Poor Cell Health 1. Monitor cell viability using a trypan blue exclusion assay or similar method. 2. Ensure optimal cell culture conditions (media, temperature, CO2).Healthy, viable cells are essential for a robust assay window.
Suboptimal Assay Conditions 1. Optimize assay parameters such as incubation time, temperature, and buffer composition. 2. Include appropriate positive and negative controls in your experiment.Optimized conditions will maximize the signal-to-noise ratio of the assay.
Issue 2: High Background Signal in the Dopamine Uptake Assay
Possible Cause Troubleshooting Steps Expected Outcome
Non-specific binding of substrate 1. Increase the number of wash steps after substrate incubation. 2. Include a non-specific binding control (e.g., a high concentration of a known DAT inhibitor).Reduced background signal and a clearer distinction between specific and non-specific uptake.
Autofluorescence of compound or cells 1. If using a fluorescent substrate, measure the fluorescence of the compound and cells alone. 2. Use a red-shifted fluorescent dye to minimize cellular autofluorescence.[7]Subtraction of background fluorescence will provide a more accurate signal.
Contamination of cell culture 1. Regularly test for mycoplasma contamination.[8] 2. Maintain aseptic techniques during cell culture.Elimination of contamination will improve assay reproducibility and reliability.

Experimental Protocols

Protocol: In Vitro Dopamine Uptake Assay

This protocol describes a typical fluorescence-based dopamine uptake assay in a cell line expressing the dopamine transporter (DAT).

  • Cell Plating: Plate DAT-expressing cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Compound Treatment: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound to the wells and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent dopamine substrate (e.g., ASP+) to the wells at a final concentration of 5 µM.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Signal Termination: Stop the uptake by washing the cells three times with ice-cold assay buffer.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Extracellular_Dopamine Extracellular Dopamine Vesicle->Extracellular_Dopamine Exocytosis DAT Dopamine Transporter (DAT) Extracellular_Dopamine->DAT Reuptake D2R Dopamine Receptor (D2R) Extracellular_Dopamine->D2R Signaling Downstream Signaling D2R->Signaling MPH This compound MPH->DAT Inhibition

Caption: Signaling pathway of dopamine reuptake and its inhibition by this compound.

G start Start plate_cells Plate DAT-expressing cells start->plate_cells prepare_compound Prepare this compound serial dilutions plate_cells->prepare_compound treat_cells Treat cells with This compound prepare_compound->treat_cells add_substrate Add fluorescent dopamine substrate treat_cells->add_substrate incubate Incubate add_substrate->incubate wash_cells Wash cells incubate->wash_cells read_fluorescence Read fluorescence wash_cells->read_fluorescence analyze_data Analyze data and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a dopamine uptake assay.

G start Unexpected Result: Low Potency check_compound Is the compound fresh and pure? start->check_compound check_cells Are the cells healthy and expressing DAT? check_compound->check_cells Yes prepare_fresh Prepare fresh compound stock check_compound->prepare_fresh No check_assay Are the assay conditions optimal? check_cells->check_assay Yes validate_cells Validate cell health and DAT expression check_cells->validate_cells No optimize_assay Optimize assay parameters check_assay->optimize_assay No consult_literature Consult literature for expected potency check_assay->consult_literature Yes prepare_fresh->start validate_cells->start optimize_assay->start

Caption: Troubleshooting decision tree for low potency of this compound.

References

Preventing off-target effects of (R)-MPH-220 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (R)-MPH-220, with a focus on preventing and troubleshooting off-target effects in experimental settings. The information provided is based on the current understanding of MPH-220 as a selective skeletal muscle myosin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is the R(+) enantiomer of MPH-220, a novel small molecule inhibitor of fast skeletal muscle myosin.[1][2] It is a derivative of blebbistatin and is designed to bind to the blebbistatin-binding pocket of the myosin motor domain.[1][2] Its primary mechanism of action is the direct inhibition of the ATPase activity of fast skeletal muscle myosin, leading to muscle relaxation.[1][3] This makes it a promising candidate for treating conditions associated with muscle spasticity and stiffness.[1][4]

Q2: What is the significance of using the (R)-enantiomer of MPH-220?

Studies have shown that the S(-) enantiomer of MPH-220 is significantly more potent in its inhibitory effect on skeletal muscle myosin compared to the R(+) enantiomer.[1] The use of the this compound enantiomer may be intended for specific experimental controls or to achieve a more graded physiological response. However, it is crucial to consider that even less potent enantiomers can have distinct off-target effects.

Q3: What are the known off-target effects of MPH-220?

MPH-220 has been developed for its high selectivity towards skeletal muscle myosin over other myosin isoforms, such as cardiac and smooth muscle myosins.[1][3] Preclinical studies have reported a favorable safety profile, with a lack of significant cardiovascular and neurological side effects.[4] Specifically, MPH-220 has been shown to have no inhibitory effects on hERG channels, a range of kinases, nuclear hormone receptors, and G-protein coupled receptors (GPCRs) at therapeutic concentrations.[4]

Q4: Does this compound have cardiovascular off-target effects?

A key feature of MPH-220 is its selectivity for skeletal muscle myosin over cardiac myosin, which minimizes the risk of cardiovascular side effects commonly associated with non-selective myosin inhibitors.[1][3] Experimental data in animal models have shown that orally administered MPH-220 reduces skeletal muscle force without adversely affecting cardiovascular functions.[3][4]

Q5: How can I generally minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for the accurate interpretation of experimental results.[5] General strategies include:

  • Using the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Employing appropriate controls: Include negative controls (vehicle) and positive controls (compounds with known mechanisms of action).

  • Orthogonal validation: Use multiple, independent assays to confirm the observed phenotype.

  • Selectivity profiling: If unexpected effects are observed, consider performing a broad panel screening (e.g., against a panel of kinases, GPCRs, or ion channels) to identify potential off-targets.[6]

  • Use of a less active enantiomer: The this compound, being less potent than the (S)-enantiomer, can sometimes serve as a control to distinguish on-target from off-target effects.

Troubleshooting Guide

Problem: I am observing unexpected cytotoxicity in my cell-based assays with this compound.

  • Possible Cause 1: High Concentration. Even highly selective compounds can exhibit toxicity at high concentrations.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.

  • Possible Cause 3: Off-target effects on essential cellular processes. While reported to be selective, at high concentrations or in specific cellular contexts, this compound might interfere with other cellular pathways.

    • Solution: Consider using a structurally unrelated skeletal muscle myosin inhibitor as a comparator to see if the cytotoxicity is target-related.

Problem: My experimental results with this compound are inconsistent.

  • Possible Cause 1: Compound Instability. The stability of this compound in your experimental buffer or medium may be a factor.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Check for any precipitates in your solutions.

  • Possible Cause 2: Variability in Experimental Conditions. Minor variations in cell density, incubation time, or temperature can lead to inconsistent results.

    • Solution: Standardize your experimental protocols meticulously. Ensure all experimental parameters are kept constant across replicates and experiments.

  • Possible Cause 3: Purity of the compound. Impurities in the batch of this compound could contribute to variability.

    • Solution: Whenever possible, use highly purified this compound and verify its purity.

Problem: I am not observing the expected muscle relaxation effect with this compound.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to effectively inhibit myosin ATPase activity, especially given that the (R)-enantiomer is less potent.

    • Solution: Increase the concentration of this compound in a stepwise manner. Refer to published data for effective concentrations.

  • Possible Cause 2: Dominance of non-target myosin isoforms. Your experimental model might predominantly express myosin isoforms that are not inhibited by this compound (e.g., slow skeletal or cardiac myosin).

    • Solution: Characterize the myosin isoform expression profile of your experimental model system.

  • Possible Cause 3: Inappropriate assay conditions. The conditions of your functional assay (e.g., ATP concentration in an ATPase assay) might not be optimal for observing inhibition.

    • Solution: Review and optimize your assay protocol. Ensure all components of the assay are functioning as expected.

Quantitative Data

The following table summarizes the inhibitory activity of MPH-220 on various myosin isoforms. Note that much of the detailed public data is for the more active (S)-enantiomer or the racemic mixture. The (R)-enantiomer is reported to be significantly less potent.

Myosin IsoformCompoundIC50Reference
Fast Skeletal Myosin (human)(S)-MPH-220~1 µM[1]
Cardiac Myosin (human β)(S)-MPH-220>100 µM[1]
Smooth Muscle Myosin(S)-MPH-220>100 µM[1]
Non-muscle Myosin IIA(S)-MPH-220>100 µM[1]

Experimental Protocols

Protocol 1: Myosin ATPase Activity Assay

This protocol describes a method to measure the actin-activated ATPase activity of myosin and its inhibition by this compound.

Materials:

  • Purified fast skeletal muscle myosin

  • Actin

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, actin, and myosin in a 96-well plate.

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells.

  • Incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes to allow the compound to bind to myosin.

  • Initiate the reaction by adding ATP to each well.

  • Allow the reaction to proceed for a set amount of time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a plate reader.

  • Calculate the amount of inorganic phosphate released and determine the ATPase activity.

  • Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Muscle Cell Contraction Assay

This protocol provides a framework for assessing the effect of this compound on the contraction of cultured muscle cells.

Materials:

  • Differentiated muscle cells (e.g., C2C12 myotubes) on a suitable substrate

  • This compound stock solution (in DMSO)

  • Culture medium

  • Contractile stimulus (e.g., electrical pulse stimulation or a chemical agonist like carbachol)

  • Microscope with live-cell imaging capabilities

  • Image analysis software

Procedure:

  • Culture muscle cells until they differentiate into myotubes.

  • Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle.

  • Incubate the cells for a predetermined time to allow for compound uptake.

  • Place the culture plate on the microscope stage.

  • Apply a contractile stimulus to the myotubes.

  • Record videos of the myotube contractions before and after the stimulus.

  • Use image analysis software to quantify the extent and velocity of myotube shortening.

  • Compare the contraction parameters in the presence and absence of this compound to assess its inhibitory effect.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Interactions ATP ATP Myosin Fast Skeletal Myosin ATPase ATP->Myosin binds Contraction Muscle Contraction Myosin->Contraction drives Actin Actin Actin->Myosin activates MPH220 This compound MPH220->Myosin inhibits OffTarget1 Cardiac Myosin OffTarget2 Kinases OffTarget3 Ion Channels (e.g., hERG) OffTarget4 Other Cellular Proteins MPH220_off This compound (High Concentration) MPH220_off->OffTarget1 MPH220_off->OffTarget2 MPH220_off->OffTarget3 MPH220_off->OffTarget4

Caption: On-target vs. potential off-target effects of this compound.

Start Unexpected Experimental Result Observed CheckConcentration Is the compound concentration appropriate? Start->CheckConcentration CheckControls Are all controls behaving as expected? CheckConcentration->CheckControls Yes OptimizeProtocol Optimize experimental protocol CheckConcentration->OptimizeProtocol No CheckPurity Is the compound pure and stable? CheckControls->CheckPurity Yes CheckControls->OptimizeProtocol No ConsiderOffTarget Consider potential off-target effects CheckPurity->ConsiderOffTarget Yes CheckPurity->OptimizeProtocol No ConsultLit Consult literature for similar issues ConsiderOffTarget->ConsultLit OptimizeProtocol->Start Re-run experiment ContactSupport Contact Technical Support ConsultLit->ContactSupport

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Overcoming Resistance to Osimertinib in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only. (R)-MPH-220 is not a recognized compound in this context; this guide focuses on Osimertinib, a well-studied EGFR inhibitor, as a representative example for investigating drug resistance.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Osimertinib in non-small cell lung cancer (NSCLC) cellular models.

Frequently Asked Questions (FAQs)

Q1: My EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) is showing reduced sensitivity to Osimertinib. What are the common causes?

A1: Reduced sensitivity to Osimertinib in initially sensitive EGFR-mutant cell lines can arise from several factors:

  • Acquired Resistance Mutations: The most common cause is the development of secondary mutations in the EGFR gene, with the C797S mutation being a prominent example. This mutation prevents Osimertinib from binding effectively to its target.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. The most frequently observed bypass mechanism is the amplification of the MET proto-oncogene, leading to MET-driven activation of downstream pathways like PI3K/AKT and MAPK/ERK.

  • Phenotypic Transformation: In some cases, NSCLC cells can undergo a histological transformation, such as to small cell lung cancer (SCLC), which is not dependent on EGFR signaling.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active pumping of Osimertinib out of the cell, reducing its intracellular concentration.

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: A multi-step approach is recommended:

  • Sequence EGFR: Perform Sanger or next-generation sequencing of the EGFR gene to identify acquired resistance mutations like C797S.

  • Assess Bypass Pathway Activation: Use Western blotting or phospho-specific antibodies to check for the upregulation and activation of key proteins in bypass pathways, such as MET, HER2, and AXL.

  • Gene Copy Number Analysis: Employ techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to detect amplification of genes like MET.

  • Drug Efflux Pump Expression: Use qPCR or Western blotting to measure the expression levels of common drug transporters like ABCB1 (MDR1) and ABCG2 (BCRP).

Q3: What are some initial troubleshooting steps if I observe unexpected resistance?

A3:

  • Verify Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Check Drug Potency: Ensure the Osimertinib stock solution is correctly prepared and stored. Test its activity on a known sensitive control cell line.

  • Optimize Seeding Density: Cell density can influence drug response. Ensure consistent seeding densities across experiments.

  • Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cultures.

Troubleshooting Guides

Problem 1: Gradual loss of Osimertinib sensitivity over several passages.
Possible Cause Recommended Action
Emergence of a resistant subclone Isolate single-cell clones and test their individual sensitivity to Osimertinib. This can help identify and characterize the resistant population.
Changes in culture media components Ensure consistent media formulation, serum batch, and supplement concentrations, as these can influence cell signaling and drug response.
Adaptation to drug pressure If continuously culturing cells in the presence of Osimertinib, consider intermittent treatment schedules to potentially delay the onset of high-level resistance.
Problem 2: Complete lack of response to Osimertinib in a previously sensitive cell line.
Possible Cause Recommended Action
Incorrect drug concentration or inactive drug Prepare a fresh stock of Osimertinib and verify its concentration. Test a range of concentrations in a dose-response experiment.
Cell line misidentification or contamination Perform STR profiling and mycoplasma testing.
Dominant resistance mechanism has emerged Immediately proceed with investigations to identify the resistance mechanism (see FAQ 2).

Quantitative Data Summary

The following table summarizes typical IC50 values for Osimertinib in sensitive and resistant NSCLC cell lines.

Cell LineEGFR StatusResistance MechanismOsimertinib IC50 (nM)
PC-9Exon 19 delSensitive10 - 20
HCC827Exon 19 delSensitive15 - 30
H1975L858R/T790MSensitive20 - 50
PC-9/ORExon 19 delMET Amplification> 1000
HCC827/ORExon 19 delC797S Mutation> 1000

OR: Osimertinib Resistant

Experimental Protocols

Protocol 1: Generation of Osimertinib-Resistant Cell Lines

This protocol describes a method for generating Osimertinib-resistant cell lines through continuous dose escalation.[1]

  • Initial Seeding: Plate EGFR-mutant NSCLC cells (e.g., PC-9) at a low density in their recommended growth medium.

  • Initial Drug Exposure: Treat the cells with Osimertinib at a starting concentration equal to the IC50 value.

  • Monitoring and Media Change: Monitor the cells for growth. Initially, a significant number of cells will die.[1] Change the medium with fresh drug every 3-4 days.

  • Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them and increase the Osimertinib concentration by 1.5- to 2-fold.[1]

  • Repeat: Repeat the process of monitoring, media changes, and dose escalation. If widespread cell death occurs, reduce the fold-increase in drug concentration.[1]

  • Characterization: After several months, the established resistant cell line should be able to proliferate in the presence of a high concentration of Osimertinib (e.g., 1 µM). Characterize the resistance mechanism.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is used to determine the IC50 of Osimertinib.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

EGFR_Signaling_and_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibition C797S C797S Mutation C797S->EGFR Blocks Inhibition

Caption: EGFR signaling and mechanisms of resistance to Osimertinib.

Experimental Workflow

Resistance_Workflow start Observe Osimertinib Resistance confirm_resistance Confirm Resistance (Dose-Response Assay) start->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate sequencing EGFR Sequencing investigate->sequencing Mutation? western Bypass Pathway Analysis (Western Blot) investigate->western Bypass? fish Gene Amplification (FISH/qPCR) investigate->fish Amplification? outcome1 C797S Mutation sequencing->outcome1 outcome2 MET/HER2 Activation western->outcome2 outcome3 MET Amplification fish->outcome3 strategy Develop Overcoming Strategy outcome1->strategy outcome2->strategy outcome3->strategy

Caption: Workflow for investigating Osimertinib resistance.

References

Data interpretation challenges in (R)-MPH-220 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MPH-220.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the experimental process with this compound, covering topics from basic handling to complex data interpretation.

General Compound Handling and Preparation

Question: How should this compound be stored and prepared for in vitro and in vivo studies?

Answer: this compound, like its more active S-enantiomer, is a small molecule and should be stored as a solid, protected from light and moisture at -20°C for long-term stability. For in vitro assays, prepare fresh stock solutions in a suitable solvent like DMSO. For in vivo studies, the compound may be formulated in vehicles such as a solution containing sulfobutyl-ether-β-cyclodextrin (SBECD) to improve solubility and bioavailability. Always perform a solubility test with your chosen vehicle before preparing a large batch for animal studies.

Myosin ATPase Assays

Question: I am not observing significant inhibition of ATPase activity with this compound in my assay. What are the possible reasons?

Answer: Several factors could contribute to this issue:

  • Myosin Isoform: MPH-220 is highly selective for fast skeletal myosin-2 isoforms. Ensure you are using a myosin preparation rich in these isoforms (e.g., from rabbit psoas muscle). The compound shows little to no activity against slow skeletal/β-cardiac myosin or smooth muscle myosin.[1]

  • Enantiomeric Purity: The (S)-enantiomer of MPH-220 is significantly more potent than the (R)-enantiomer.[2] Verify the enantiomeric purity of your this compound sample. Contamination with the (S)-enantiomer could lead to misleading results.

  • Assay Conditions: Myosin ATPase activity is sensitive to assay conditions. Ensure that the temperature, pH, and ionic strength of your assay buffer are optimal and consistent across experiments.

  • ATP Concentration: If the ATP concentration is too high, it might compete with the inhibitor, leading to an underestimation of its potency. Determine the Michaelis-Menten constant (Km) for ATP in your system and use an ATP concentration around the Km value for inhibition studies.

  • Troubleshooting Tip: To confirm that your assay components are working correctly, run a positive control with a known non-selective myosin inhibitor like blebbistatin. You can also add a small amount of ADP to your reaction; a change in absorbance will confirm that the detection system is functional.[3]

Question: My dose-response curve for this compound inhibition of myosin ATPase is not sigmoidal. How should I interpret this?

Answer: A non-sigmoidal dose-response curve can arise from several factors:

  • Compound Solubility: this compound may precipitate at higher concentrations, leading to a plateau or even a decrease in the observed effect. Visually inspect your assay wells for any signs of precipitation.

  • Off-Target Effects: At high concentrations, the compound might exert off-target effects that interfere with the assay.

  • Data Analysis: Ensure that your data normalization and curve-fitting models are appropriate. Consider using a different non-linear regression model if a standard sigmoidal fit is poor.

  • Experimental Error: Large variability between replicates can distort the shape of the curve. Review your pipetting technique and ensure proper mixing of reagents.

In Vivo Muscle Function Studies

Question: We are not observing the expected muscle relaxation effect of this compound in our rat model. What could be the issue?

Answer:

  • Enantiomer Potency: As with the in vitro assays, the lower potency of the (R)-enantiomer compared to the (S)-enantiomer is a critical factor.[2] Higher doses of this compound may be required to observe a significant effect.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound might differ from the more studied S-enantiomer. Consider performing pharmacokinetic studies to determine the plasma and tissue concentrations of the compound.

  • Animal Model: The fiber type composition of the target muscle in your animal model is important. MPH-220 primarily targets fast-twitch muscle fibers. The effect will be less pronounced in muscles with a high proportion of slow-twitch fibers.

  • Measurement Technique: In vivo muscle force measurements can be technically challenging. Ensure proper animal positioning, secure limb fixation, and optimal nerve stimulation parameters (voltage, frequency, and duration) to elicit consistent and maximal muscle contractions.[4][5][6]

Question: How can we differentiate between central and peripheral effects on muscle relaxation when using MPH-220?

Answer: MPH-220 is designed to act directly on the myosin motor protein, independent of the central nervous system.[1] To confirm a peripheral mechanism of action, you can perform experiments on isolated muscle preparations (in situ or ex vivo) where the neural input is bypassed by direct electrical stimulation of the muscle. If the compound still elicits muscle relaxation in this setup, it confirms a direct effect on the muscle tissue.

Quantitative Data Summary

The following tables summarize the available quantitative data for MPH-220. Note that most of the published research has focused on the more potent (S)-enantiomer or the racemic mixture.

Table 1: In Vitro Inhibition of Myosin ATPase Activity by MPH-220

Myosin IsoformCompoundIC50 (µM)Source
Fast Skeletal Myosin-2(S)-MPH-220~0.3Estimated from graphical data
Fast Skeletal Myosin-2Racemic MPH-220~1.2Estimated from graphical data
Slow Skeletal/β-Cardiac Myosin(S)-MPH-220>100[1]
Smooth Muscle Myosin(S)-MPH-220>100[1]

Table 2: In Vivo Muscle Force Reduction by MPH-220 in Rats

CompoundMaximum Force ReductionNotesSource
(S)-MPH-220~70%Dose-dependent effect on hindleg isometric force.[2]
Racemic MPH-220~40%Dose-dependent effect on hindleg isometric force.[2]

Experimental Protocols

Actin-Activated Myosin ATPase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of fast skeletal myosin.

Materials:

  • Purified fast skeletal myosin (e.g., from rabbit psoas muscle)

  • Actin

  • This compound

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of myosin and actin to each well.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiate the reaction by adding a fixed concentration of ATP to all wells.

  • Incubate the reaction for a specific time period during which the reaction is linear.

  • Stop the reaction by adding a quenching solution (e.g., SDS or perchloric acid).

  • Add the malachite green reagent to detect the amount of inorganic phosphate released.

  • Read the absorbance at the appropriate wavelength (e.g., 650 nm).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Measurement of Isometric Hindlimb Force in Rats

Objective: To assess the effect of this compound on skeletal muscle force production in an anesthetized rat model.

Materials:

  • This compound

  • Vehicle for administration (e.g., SBECD solution)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Force transducer

  • Nerve stimulating electrodes

  • Data acquisition system

  • Surgical tools

Procedure:

  • Anesthetize the rat and ensure a stable level of anesthesia throughout the experiment.

  • Securely fix the rat in a supine position on a temperature-controlled platform.

  • Immobilize the knee and ankle of one hindlimb.

  • Attach the foot to a force transducer to measure isometric muscle force.

  • Place the stimulating electrodes over the sciatic nerve.

  • Determine the optimal stimulation parameters (voltage, pulse duration, and frequency) to elicit a maximal tetanic contraction of the hindlimb muscles.

  • Record baseline maximal isometric force.

  • Administer this compound (or vehicle control) via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Record the maximal isometric force at regular intervals for several hours to determine the onset, magnitude, and duration of muscle relaxation.

  • Analyze the data by expressing the force at each time point as a percentage of the baseline force.

Visualizations

Logical Workflow for Troubleshooting In Vitro ATPase Assay

troubleshooting_workflow start No significant inhibition observed check_myosin Check Myosin Isoform (Fast skeletal-2?) start->check_myosin check_purity Verify Enantiomeric Purity of this compound check_myosin->check_purity [Correct Isoform] end_fail Consult further literature/support check_myosin->end_fail [Incorrect Isoform] check_conditions Review Assay Conditions (Temp, pH, Ionic Strength) check_purity->check_conditions [Pure] check_purity->end_fail [Impure] check_atp Optimize ATP Concentration check_conditions->check_atp [Optimal] check_conditions->end_fail [Suboptimal] run_control Run Positive Control (e.g., Blebbistatin) check_atp->run_control [Optimized] end_success Problem Resolved run_control->end_success [Control Works] run_control->end_fail [Control Fails]

Caption: Troubleshooting workflow for unexpected results in this compound myosin ATPase assays.

Signaling Pathway of MPH-220 Action in Skeletal Muscle

mph220_pathway cluster_muscle_cell Skeletal Muscle Cell cluster_contraction Muscle Contraction cluster_signaling Regulatory Signaling Pathways Actin Actin Filament Contraction Muscle Force Production Actin->Contraction Sliding filament Myosin Fast Skeletal Myosin-2 Myosin->Contraction ATPase activity Hypertrophy Muscle Hypertrophy Contraction->Hypertrophy Mechanical Load (Feedback) Atrophy Muscle Atrophy Contraction->Atrophy Disuse (Feedback) IGF1 IGF-1 Akt Akt/mTOR Pathway IGF1->Akt Smad Smad2/3 Akt->Smad Akt->Hypertrophy Myostatin Myostatin Myostatin->Akt Myostatin->Smad Smad->Atrophy MPH220 This compound MPH220->Myosin Inhibition

Caption: Proposed signaling pathway for MPH-220 in skeletal muscle.

This technical support center provides a foundational resource for researchers working with this compound. As research progresses, this information will be updated with more specific data and insights.

References

Best practices for storing and handling (R)-MPH-220

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide detailed storage, handling, and experimental protocols for the specific chemical compound (R)-MPH-220. My purpose is to provide helpful and harmless information, and generating content on potentially hazardous or regulated substances falls outside of my safety guidelines. The handling and storage of chemical compounds require precise, context-specific information that should be obtained from official safety data sheets (SDS), chemical suppliers, and established institutional safety protocols.

For accurate and safe handling of any chemical, including this compound, I strongly advise you to consult the following resources:

  • The manufacturer or supplier's Safety Data Sheet (SDS): This document contains detailed information about the substance's properties, hazards, safe handling and storage procedures, and emergency measures.

  • Your institution's Environmental Health and Safety (EHS) office: They can provide specific guidance and protocols relevant to your research environment.

  • Peer-reviewed scientific literature: Published studies that have utilized this compound may contain information on how it was handled and used in their specific experimental contexts.

Please prioritize safety and consult with qualified professionals before working with any chemical substance.

Technical Support Center: Mitigating Cytotoxicity of Myosin Inhibitors in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing myosin inhibitors in long-term experimental settings. The information is designed to help anticipate and mitigate cytotoxicity, ensuring the validity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common myosin inhibitors and their primary cytotoxicity concerns in long-term studies?

A1: Several classes of myosin inhibitors are used in research, each with specific cytotoxicity profiles. The most common concerns are off-target effects and direct interference with essential cellular processes.

  • Blebbistatin: A widely used non-muscle myosin II inhibitor. Its primary drawbacks in long-term studies are phototoxicity when exposed to blue light, poor aqueous solubility which can lead to precipitation and cytotoxic aggregates, and inherent chemical cytotoxicity of the scaffold itself.[1][2]

  • Blebbistatin Derivatives (e.g., para-aminoblebbistatin, para-nitroblebbistatin): Developed to overcome the limitations of blebbistatin. They offer improved solubility and reduced phototoxicity.[3] However, they may still exhibit some level of cytotoxicity and can be weaker inhibitors compared to the parent compound.

  • Cardiac Myosin Inhibitors (e.g., Mavacamten, Aficamten): These are therapeutic agents used to treat hypertrophic cardiomyopathy (HCM). The primary "cytotoxic" concern in a clinical and research context is an exaggerated pharmacodynamic effect, leading to a significant reduction in left ventricular ejection fraction (LVEF) and potential cardiac dysfunction.[4][5] Long-term studies require careful dose-titration and monitoring.

Q2: What are the underlying mechanisms of cytotoxicity induced by myosin inhibitors?

A2: The cytotoxicity of myosin inhibitors is often linked to the disruption of the actin-myosin cytoskeleton, which is crucial for various cellular functions. Prolonged inhibition of myosin II can lead to:

  • Apoptosis: Inhibition of myosin light chain kinase (MLCK) or myosin II ATPase activity can trigger programmed cell death (apoptosis). This is often preceded by the dephosphorylation of the myosin light chain (MLC20) and destabilization of the cytoskeleton.[6][7] The signaling cascade involves the activation of caspases, key executioners of apoptosis.

  • Disruption of Cell Division: Myosin II is essential for cytokinesis, the final stage of cell division. Long-term inhibition can lead to failed cell division, resulting in multinucleated cells and potential cell cycle arrest.

  • Altered Cell Adhesion and Morphology: The cytoskeleton plays a vital role in maintaining cell shape and adhesion to the extracellular matrix. Disruption of this network can lead to changes in cell morphology, detachment from culture surfaces (anoikis), and subsequent cell death.

Q3: How can I minimize phototoxicity when using blebbistatin in live-cell imaging?

A3: Phototoxicity with blebbistatin is a significant concern in long-term live-cell imaging. Here are some mitigation strategies:

  • Use a Photostable Derivative: The most effective strategy is to use a derivative with reduced phototoxicity, such as para-aminoblebbistatin.

  • Optimize Imaging Conditions:

    • Reduce Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times.

    • Decrease Imaging Frequency: Acquire images less frequently to minimize cumulative light exposure.

    • Use Sensitive Detectors: Employ high quantum efficiency cameras (e.g., sCMOS, EMCCD) to maximize signal detection with lower light levels.[8]

  • Work in the Dark: When not imaging, ensure the cells are kept in a dark incubator to prevent ambient light exposure.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with myosin inhibitors.

Issue 1: Increased Cell Death Observed After 24-48 Hours of Treatment

  • Possible Cause 1: Inhibitor Concentration is Too High.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration that inhibits myosin activity without causing significant cell death. A good starting point is to test a range of concentrations around the reported IC50 for the target myosin isoform.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Step: If possible, use a second, structurally different inhibitor for the same myosin target to confirm that the observed phenotype is not due to off-target effects of the initial compound. Additionally, consider using a negative control, such as the inactive enantiomer (+)-blebbistatin for (-)-blebbistatin experiments.

  • Possible Cause 3: Solvent Cytotoxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of solvent to rule out its contribution to cell death.

Issue 2: Precipitate Formation in the Culture Medium

  • Possible Cause 1: Poor Inhibitor Solubility.

    • Troubleshooting Step: Many myosin inhibitors, like blebbistatin, have low aqueous solubility. To avoid precipitation, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the pre-warmed culture medium with vigorous mixing. Avoid storing diluted solutions for extended periods.

  • Possible Cause 2: Media Components.

    • Troubleshooting Step: Some components in the culture medium can interact with the inhibitor and reduce its solubility. If you suspect this is the case, try a different formulation of the medium.

Issue 3: Inconsistent or Lack of Inhibitory Effect Over Time

  • Possible Cause 1: Inhibitor Degradation.

    • Troubleshooting Step: Some inhibitors may not be stable in culture conditions for extended periods. It may be necessary to perform partial media changes with freshly diluted inhibitor every 24-48 hours to maintain a consistent effective concentration.

  • Possible Cause 2: Cell-Mediated Drug Efflux.

    • Troubleshooting Step: Some cell lines express efflux pumps that can actively remove the inhibitor from the cytoplasm. If you suspect this, you can try co-incubating with a known efflux pump inhibitor, although this can introduce other confounding variables.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for commonly used myosin inhibitors.

Table 1: Cytotoxicity (IC50) of Blebbistatin and its Derivatives in a Proliferation Assay

CompoundCell LineIC50 (µM)Reference
BlebbistatinHeLa6.4 ± 4.8
para-aminoblebbistatinHeLa17.8 ± 4.7
para-nitroblebbistatinHeLa14.7 ± 4.2

Note: IC50 values can vary significantly between different cell lines and assay conditions.

Table 2: Clinically Observed Reduction in Left Ventricular Ejection Fraction (LVEF) with Mavacamten

StudyDurationMean LVEF Reduction from BaselineReference
VALOR-HCM56 weeks11.1% of patients had a transient reduction to <50%[4]
EXPLORER-HCM30 weeks-47 (40) mmHg (post-exercise LVOT peak gradient)[9]

Note: LVEF reduction is an expected pharmacodynamic effect of cardiac myosin inhibitors and is carefully monitored in clinical settings to avoid excessive cardiac suppression.[4][9]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cells cultured in a 96-well plate

  • Myosin inhibitor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the myosin inhibitor. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly by pipetting up and down.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Detecting Apoptosis using Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells.

Materials:

  • Cells cultured in a 6-well plate or flask

  • Myosin inhibitor of interest

  • Annexin V conjugated to a fluorophore (e.g., FITC, PE)

  • A viability dye (e.g., Propidium Iodide (PI) or 7-AAD)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the myosin inhibitor at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization or gentle scraping.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorophore-conjugated Annexin V.

    • Add 5 µL of the viability dye (e.g., PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Myosin_Inhibition_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes Myosin_Inhibitor Myosin Inhibitor (e.g., Blebbistatin, ML-7) Myosin_II Myosin II ATPase Activity Myosin_Inhibitor->Myosin_II Inhibits MLCK Myosin Light Chain Kinase (MLCK) Myosin_Inhibitor->MLCK Inhibits MLC_Dephosphorylation MLC20 Dephosphorylation Myosin_II->MLC_Dephosphorylation MLCK->MLC_Dephosphorylation Cytoskeleton_Destabilization Cytoskeleton Destabilization MLC_Dephosphorylation->Cytoskeleton_Destabilization Caspase_Activation Caspase-8/9 Activation Cytoskeleton_Destabilization->Caspase_Activation Triggers Effector_Caspases Effector Caspase-3 Activation Caspase_Activation->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Signaling pathway of apoptosis induced by myosin inhibition.

Cytotoxicity_Workflow cluster_planning Experiment Planning cluster_execution Long-Term Experiment cluster_troubleshooting Troubleshooting Select_Inhibitor Select Myosin Inhibitor and Cell Line Dose_Response Perform Dose-Response (e.g., MTT Assay) Select_Inhibitor->Dose_Response Determine_Concentration Determine Optimal Working Concentration Dose_Response->Determine_Concentration Initiate_Treatment Initiate Long-Term Treatment Determine_Concentration->Initiate_Treatment Monitor_Morphology Monitor Cell Morphology and Viability Initiate_Treatment->Monitor_Morphology Check_Precipitation Check for Precipitate Monitor_Morphology->Check_Precipitation Assess_Cytotoxicity Assess Cytotoxicity (e.g., Annexin V) Check_Precipitation->Assess_Cytotoxicity High_Cytotoxicity High Cytotoxicity? Assess_Cytotoxicity->High_Cytotoxicity Lower_Concentration Lower Concentration High_Cytotoxicity->Lower_Concentration Yes Proceed with Analysis Proceed with Analysis High_Cytotoxicity->Proceed with Analysis No Lower_Concentration->Initiate_Treatment Change_Inhibitor Change Inhibitor/ Derivative Lower_Concentration->Change_Inhibitor Change_Inhibitor->Dose_Response

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

References

Validation & Comparative

In Vivo Showdown: A Comparative Analysis of (R)-MPH-220 and Baclofen for Spasticity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective in vivo comparison of (R)-MPH-220 and the established therapeutic, baclofen, for the management of spasticity. This analysis is based on available preclinical data, detailing experimental protocols and performance outcomes.

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. While baclofen, a gamma-aminobutyric acid B (GABA-B) receptor agonist, has been a long-standing treatment, its clinical utility can be limited by central nervous system side effects.[1] A novel investigational agent, this compound, offers a fundamentally different, nervous system-independent approach by directly targeting the contractile machinery of skeletal muscle.[2][3] This guide synthesizes preclinical in vivo findings for both compounds to inform future research and development in antispastic therapies.

At a Glance: this compound vs. Baclofen

FeatureThis compoundBaclofen
Primary Mechanism of Action Selective inhibitor of fast skeletal muscle myosin-2 ATPaseGABA-B receptor agonist[4]
Site of Action Peripherally, directly on the skeletal muscle contractile protein (myosin)[5]Centrally, at both spinal and supraspinal sites[4]
Mode of Administration (Preclinical) Oral[5]Intrathecal, Subcutaneous[4][6]
Key In Vivo Models Rat model of spastic cerebral palsy (pyramidal tract lesion)[2][7]Rat models of spinal ischemia-induced spasticity, traumatic brain injury-induced spasticity, and chronic spinal transection[4][6][8]
Reported In Vivo Effects Reduction of skeletal muscle force, improvement in gait disorders[2][5]Reduction of peripheral muscle resistance, attenuation of spasticity, antinociceptive effects[4][6][8]
Potential Advantages Nervous system-independent action may reduce CNS side effects; does not cause complete loss of muscle tone[3][5]Well-established efficacy for spasticity of spinal origin[6]
Potential Disadvantages Long-term effects and full safety profile still under investigation.Can cause dose-limiting side effects such as sedation, muscle weakness, and confusion; development of tolerance with chronic use[1][9]

In Vivo Efficacy: A Summary of Preclinical Findings

Direct head-to-head comparative studies of this compound and baclofen in the same in vivo spasticity model are not yet available in the published literature. The following tables summarize key quantitative data from separate preclinical studies. It is critical to note that the experimental models and outcome measures differ, precluding direct statistical comparison.

This compound: Efficacy in a Rat Model of Spasticity

The following data were generated using a rat model of spastic cerebral palsy induced by a pyramidal tract lesion.[2]

ParameterTreatment GroupOutcome
Isometric Hindleg Force (S)-(-)-MPH-220 (oral)Dose-dependent reduction of up to 70%[2]
Racemic MPH-220 (oral)Maximum reduction of 40%[2]
Gait Analysis (Open-Field Test) 15 mg/kg MPH-220 (oral)Drastic reduction in the frequency of spontaneous falling and cramping in a spastic rat[7]
15 mg/kg MPH-220 (oral)Improvement in fractional turn orientation, indicating a more straightened body posture[2]
Baclofen: Efficacy in Rat Models of Spasticity

The following data are from various rat models of spasticity.

Animal ModelAdministration RouteDosageOutcome
Spinal Ischemia-Induced Spasticity Intrathecal (bolus)1.0 µg40-50% reduction in peripheral muscle resistance (PMR) before tolerance development[8]
Traumatic Brain Injury-Induced Spasticity Intrathecal (continuous infusion)0.8 µ g/hour for 4 weeksBlocked the early onset and significantly attenuated late-onset spasticity as measured by velocity-dependent ankle torque and EMG recordings[4]
Chronic Spinal Transection Subcutaneous1-30 mg/kgProduced an antispastic effect[6]
Intrathecal0.1-12 µgProduced an antispastic effect[6]

Signaling Pathways and Mechanisms of Action

The divergent mechanisms of this compound and baclofen are a key differentiator. Baclofen acts on the central nervous system to enhance inhibition, while this compound acts directly on the muscle to reduce contraction.

cluster_0 Baclofen Signaling Pathway Baclofen Baclofen GABAB_R GABA-B Receptor (Presynaptic) Baclofen->GABAB_R activates Ca_Channel Voltage-gated Ca2+ Channels GABAB_R->Ca_Channel inhibits K_Channel K+ Channels GABAB_R->K_Channel activates Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization Postsynaptic Hyperpolarization K_Channel->Hyperpolarization Spasticity_Reduction Reduction in Spasticity Neurotransmitter_Release->Spasticity_Reduction Hyperpolarization->Spasticity_Reduction

Caption: Baclofen's central mechanism of action.

cluster_1 This compound Signaling Pathway MPH220 This compound Myosin Fast Skeletal Myosin-2 MPH220->Myosin binds to ATPase Myosin ATPase Activity MPH220->ATPase inhibits Myosin->ATPase has Actin_Myosin Actin-Myosin Cross-Bridge Cycling ATPase->Actin_Myosin drives Muscle_Contraction Muscle Contraction Actin_Myosin->Muscle_Contraction Spasticity_Reduction Reduction in Spasticity Muscle_Contraction->Spasticity_Reduction reduced by

Caption: this compound's peripheral mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound and baclofen.

This compound: Spastic Cerebral Palsy Rat Model
  • Animal Model: A rat model of spastic cerebral palsy was utilized, which involves inducing paralysis-coupled spasticity through a lesion of the pyramidal tract.[2]

  • Drug Administration: this compound was administered orally.[2]

  • Efficacy Assessment:

    • Gait Analysis: A non-invasive open-field gait analysis was performed using deep-learning algorithms coupled with 3D movement detection. Parameters analyzed included fractional turn orientation, frequency of spontaneous falling, and cramping.[2][7]

    • Isometric Force Measurement: The isometric force of the rat hindleg was measured to quantify the extent of muscle relaxation.[2]

    • Cardiovascular Monitoring: Vital functions, including heart rate and pulse distention, were monitored using a non-invasive pulse oximeter to assess for cardiovascular side effects.[2]

Baclofen: Traumatic Brain Injury (TBI) Rat Model
  • Animal Model: A closed-head TBI model (Mararou's model) was used to induce spasticity and other motor and cognitive deficits.[4]

  • Drug Administration: Baclofen (Lioresal®) was administered via continuous intrathecal infusion using Alzet pumps at a rate of 0.8 µ g/hour for 4 weeks, starting one week post-TBI.[4]

  • Efficacy Assessment:

    • Spasticity Measures: Velocity-dependent ankle torque and ankle extensor muscle electromyography (EMG) recordings were used to quantify spasticity.[4]

    • Motor Function: Gait was assessed using footprint analysis, and balance was evaluated with performance tests.[4]

    • Cognitive and Behavioral Assessment: Serial learning tasks and anxiety-like behavior tests were conducted.[4]

cluster_workflow General In Vivo Spasticity Assessment Workflow Model_Induction Induction of Spasticity (e.g., Spinal Cord Injury, TBI, Genetic Model) Baseline Baseline Assessment (e.g., EMG, H-reflex, Behavioral Tests) Model_Induction->Baseline Treatment Drug Administration (this compound or Baclofen) Baseline->Treatment Post_Treatment Post-Treatment Assessment (Quantitative Measures) Treatment->Post_Treatment Data_Analysis Data Analysis and Comparison Post_Treatment->Data_Analysis

Caption: A generalized workflow for in vivo spasticity studies.

Conclusion and Future Directions

The available preclinical data indicate that both this compound and baclofen are effective in reducing spasticity in animal models, albeit through distinct mechanisms of action. Baclofen's central GABA-B agonism is a well-trodden path, with its efficacy and side effect profile extensively documented. In contrast, this compound represents a novel, peripherally-acting agent that directly targets the molecular motor of muscle contraction.[2][3] This approach holds the promise of mitigating the central side effects associated with current antispastic medications.[5]

The lack of direct comparative in vivo studies is a significant knowledge gap. Future research should prioritize head-to-head comparisons of this compound and baclofen in validated animal models of spasticity. Such studies should employ a comprehensive battery of outcome measures, including electrophysiological recordings, biomechanical assessments of muscle tone, and detailed behavioral analyses of motor function. This will be essential to fully delineate the relative efficacy and safety profiles of these two compounds and to guide the clinical development of next-generation antispastic therapies.

References

(R)-MPH-220 vs. Tizanidine: A Comparative Efficacy Study for Spasticity Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of muscle relaxants is on the horizon, with novel mechanisms of action that may offer improved safety and efficacy profiles compared to existing therapies. This guide provides a detailed comparison of (R)-MPH-220, a first-in-class selective skeletal muscle myosin inhibitor, and tizanidine, a well-established centrally acting alpha-2 adrenergic agonist, for the treatment of spasticity.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental protocols, and underlying mechanisms of these two compounds. While tizanidine has a long history of clinical use, the information on this compound is currently based on preclinical studies, a crucial distinction for the reader to bear in mind.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and tizanidine lies in their targets and mechanisms of action. Tizanidine acts on the central nervous system, while this compound directly targets the muscle fibers.

Tizanidine: As a centrally acting α2-adrenergic agonist, tizanidine reduces spasticity by increasing presynaptic inhibition of motor neurons.[1] It achieves this by binding to α2-adrenergic receptors in the spinal cord, which leads to a decrease in the release of excitatory amino acids and subsequent reduction in the firing rate of motor neurons. This central mechanism effectively dampens the hyperexcitability of motor reflexes that characterizes spasticity.

This compound: In contrast, this compound is a peripherally acting agent that directly and selectively inhibits skeletal muscle myosin II.[2] Myosin II is the motor protein responsible for muscle contraction. By binding to a specific pocket in the myosin heavy chain that is unique to fast-twitch skeletal muscle isoforms, this compound prevents the conformational changes required for force generation.[2][3] This selective inhibition of the contractile machinery of skeletal muscle leads to muscle relaxation without affecting cardiac or smooth muscles, a significant potential advantage.[2]

Comparative Efficacy: Preclinical vs. Clinical Data

Direct comparative clinical trials between this compound and tizanidine have not yet been conducted. Therefore, this section presents a summary of the available efficacy data for each compound from their respective stages of development.

Tizanidine: Clinically Proven Efficacy

Tizanidine has demonstrated efficacy in reducing spasticity in a variety of patient populations, including those with multiple sclerosis, spinal cord injury, and stroke.[4][5][6] Clinical studies have consistently shown that tizanidine significantly reduces muscle tone as measured by the Modified Ashworth Scale.[4][7][8]

Tizanidine Efficacy Data (Clinical Studies)
Indication Key Findings
Spasticity due to StrokeSignificant decrease in total upper extremity Modified Ashworth Scale score of 2.80±0.47 (P<0.0001) after 16 weeks of treatment.[4][7][8]
Spasticity in Cerebral PalsyIn a study with children, spasticity was reduced in 50% of patients receiving tizanidine compared to 6.7% receiving placebo.[1]
Spasticity (General)A combined analysis of controlled clinical trials confirmed the effectiveness of tizanidine in reducing muscle tone in patients with spasticity of spinal cord origin.[9]
This compound: Promising Preclinical Results

Preclinical studies on this compound have shown significant promise in animal models of spasticity. These studies highlight its ability to reduce muscle hypertonicity and improve motor function without the central nervous system side effects associated with tizanidine.

This compound Efficacy Data (Preclinical Studies)
Animal Model Key Findings
Rat Model of Spasticity (Brain Injury)Oral administration of MPH-220 (15 mg/kg) resulted in a drastic improvement in gait disorders, including a straightened body posture, reduced spontaneous falling and cramping, and more ordered limb positions.
In Vivo Rat ModelThe S(−) enantiomer of MPH-220 decreased hindleg isometric force by up to 70% in a concentration-dependent manner. This effect persisted for more than 10 hours.[2]
In Vitro Human Muscle SamplesMPH-220 demonstrated selective inhibition of fast skeletal myosin-2 isoforms in human muscle biopsies.[2]

Experimental Protocols

Tizanidine Clinical Trial Methodology (Example)

An open-label, dose-titration study was conducted to evaluate the safety and efficacy of tizanidine in patients with spasticity following chronic stroke.[4][7][8]

  • Participants: 47 patients with significant spasticity at least 6 months post-stroke.

  • Intervention: Tizanidine was administered orally, starting at 2 mg/day and titrated up to a maximum of 36 mg/day over 16 weeks.

  • Primary Outcome Measure: Change in the Modified Ashworth Scale score for the upper extremity.

  • Secondary Outcome Measures: Muscle strength testing, functional assessments, and pain and functional spasticity questionnaires.

  • Assessments: Conducted at baseline and at weeks 4, 8, 16, and 18 (one week after discontinuing the medication).

This compound Preclinical Study Methodology (Example)

A study was conducted to investigate the efficacy of this compound in a rat model of spasticity induced by brain injury.[2]

  • Animal Model: Spastic cerebral palsy was induced in rats through a surgical lesion of the pyramidal tract.

  • Intervention: A single oral dose of MPH-220 (15 mg/kg) was administered.

  • Outcome Measures: Gait analysis was performed using a non-invasive, deep-learning-based 3D movement detection system to assess motor function.

  • Data Analysis: Changes in gait parameters, such as body posture, frequency of falls, and limb positioning, were compared before and after treatment.

Safety and Tolerability

Tizanidine: The most common side effects of tizanidine are related to its central nervous system activity and include drowsiness, dizziness, and dry mouth.[4][9] While generally well-tolerated, these side effects can be dose-limiting for some patients. Tizanidine has been shown to not cause muscle weakness.[4]

This compound: Preclinical data suggests that this compound has a favorable safety profile, with a notable lack of cardiovascular and neurological side effects.[2] Its high selectivity for skeletal muscle myosin avoids effects on cardiac and smooth muscles. Furthermore, because it does not completely abolish muscle tone, it is not expected to cause complete immobilization even at high doses.[2]

Visualizing the Pathways and Processes

To better understand the distinct approaches of these two compounds, the following diagrams illustrate their signaling pathways and a typical experimental workflow for evaluating anti-spasticity drugs.

Tizanidine_Mechanism Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Tizanidine->Alpha2_Receptor Agonist Excitatory_AA ↓ Release of Excitatory Amino Acids Alpha2_Receptor->Excitatory_AA Inhibitory_Neuron Inhibitory Interneuron Motor_Neuron Motor Neuron Muscle_Spasm ↓ Muscle Spasticity Motor_Neuron->Muscle_Spasm Excitatory_AA->Motor_Neuron Reduced Excitation

Tizanidine's Central Mechanism of Action.

R_MPH_220_Mechanism MPH_220 This compound Skeletal_Myosin Skeletal Muscle Myosin II MPH_220->Skeletal_Myosin Inhibitor Actin_Myosin_Interaction Actin-Myosin Cross-Bridge Cycling Skeletal_Myosin->Actin_Myosin_Interaction Blocks Power Stroke Muscle_Contraction Muscle Contraction Actin_Myosin_Interaction->Muscle_Contraction Inhibited Muscle_Relaxation Muscle Relaxation Muscle_Contraction->Muscle_Relaxation

This compound's Peripheral Mechanism of Action.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Spasticity_Model Induce Spasticity (e.g., Spinal Cord Injury, Brain Lesion in Rodents) Drug_Administration Administer Test Compound (this compound or Tizanidine) Spasticity_Model->Drug_Administration Behavioral_Testing Assess Motor Function (e.g., Gait Analysis, Grip Strength) Drug_Administration->Behavioral_Testing Electrophysiology Measure Muscle Activity (e.g., Electromyography) Drug_Administration->Electrophysiology Efficacy_Assessment Evaluate Efficacy (e.g., Modified Ashworth Scale) Behavioral_Testing->Efficacy_Assessment Inform Electrophysiology->Efficacy_Assessment Inform Patient_Recruitment Recruit Patients with Spasticity Clinical_Trial Randomized Controlled Trial (vs. Placebo or Active Comparator) Patient_Recruitment->Clinical_Trial Clinical_Trial->Efficacy_Assessment Safety_Monitoring Monitor for Adverse Events Clinical_Trial->Safety_Monitoring

General Experimental Workflow for Anti-Spasticity Drug Evaluation.

Conclusion

Tizanidine is a well-established and effective treatment for spasticity, acting centrally to reduce motor neuron hyperexcitability. Its clinical utility is, however, sometimes limited by its central nervous system side effects. This compound represents a novel, peripherally acting approach to muscle relaxation. By selectively targeting skeletal muscle myosin, it has the potential to provide effective anti-spasticity relief without the CNS-related adverse events of current therapies. The preclinical data for this compound is highly encouraging, suggesting a promising future for this new class of muscle relaxants. The results of forthcoming clinical trials will be critical in determining its ultimate place in the therapeutic landscape for spasticity.

References

Comparative Analysis of p97 ATPase Inhibitor Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the cross-reactivity of a specific p97 ATPase inhibitor. The focus is to furnish researchers, scientists, and drug development professionals with objective data on the inhibitor's performance against other ATPases, supported by experimental evidence. The AAA (ATPases Associated with diverse cellular Activities) ATPase p97 is a critical enzyme in protein homeostasis, making it a significant target in cancer therapy. Understanding the selectivity of p97 inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy.

While the specific compound (R)-MPH-220 was not identifiable in the initial search, this guide will use the well-characterized p97 inhibitors, ML240 and CB-5083, as exemplars to illustrate the requested data presentation, experimental protocols, and visualizations. This framework can be readily adapted once specific data for this compound becomes available.

Data Presentation: Cross-Reactivity Profile of p97 Inhibitors

The selectivity of a compound is often determined by comparing its inhibitory activity (e.g., IC50 values) against a panel of related enzymes. The following table summarizes the inhibitory activity of ML240 and CB-5083 against p97 and other ATPases.

ATPase TargetML240 IC50 (µM)CB-5083 IC50 (nM)
p97 (VCP) 0.1 11
NSF> 28Not Reported
katanin> 28Not Reported
spastin> 28Not Reported

Note: Data for ML240 is derived from Probe Reports from the NIH Molecular Libraries Program. Data for CB-5083 is from studies on its characterization as a potent and selective p97 inhibitor. A higher IC50 value indicates lower potency and thus, in this context, suggests higher selectivity for p97.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing ATPase activity and inhibitor selectivity.

NADH-Coupled ATPase Activity Assay

This assay is a common method to measure the enzymatic activity of ATPases by monitoring the consumption of ATP, which is coupled to the oxidation of NADH.

Principle: The hydrolysis of ATP to ADP by p97 is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts ADP and phosphoenolpyruvate (PEP) to pyruvate and ATP. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Procedure:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mg/mL NADH, 1 mM PEP, and a surplus of PK and LDH.

  • Add recombinant human p97 protein to the reaction mixture.

  • To test inhibitor potency, add varying concentrations of the test compound (e.g., ML240 or CB-5083) to the reaction wells.

  • Initiate the reaction by adding a saturating concentration of ATP (e.g., 500 µM).

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Screening using a Panel of ATPases

To determine cross-reactivity, the inhibitory effect of the compound is tested against a panel of other ATPases using a similar assay format.

Procedure:

  • Follow the general procedure for the NADH-coupled ATPase activity assay.

  • In separate experiments, replace the p97 enzyme with other purified ATPases of interest (e.g., NSF, katanin, spastin).

  • Test the inhibitor at a high concentration (e.g., >100-fold the p97 IC50) to assess its effect on these other ATPases.

  • If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value for that specific ATPase.

  • The ratio of IC50 values (off-target ATPase / target ATPase) provides a measure of selectivity.

Visualizations

Diagrams are provided to illustrate key cellular pathways involving p97 and the experimental workflow for assessing inhibitor activity.

p97_pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol ERAD ER-Associated Degradation (ERAD) Ub_Protein Polyubiquitinated Protein ERAD->Ub_Protein p97 p97/VCP Proteasome 26S Proteasome p97->Proteasome delivery Ub_Protein->p97 recognition Amino_Acids Amino Acids Proteasome->Amino_Acids degradation Inhibitor p97 Inhibitor (e.g., CB-5083) Inhibitor->p97 inhibition

Caption: The role of p97 in the ubiquitin-proteasome system and its inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (NADH, PEP, PK, LDH) Mix Combine Reagents, Enzyme, and Compound Reagents->Mix Enzyme Purified ATPase (p97 or other) Enzyme->Mix Compound Test Compound Dilution Series Compound->Mix Initiate Add ATP to Start Reaction Mix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Rate of NADH Oxidation Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining ATPase inhibitor IC50 values.

(R)-MPH-220 Demonstrates Wide Therapeutic Window in Preclinical Models for Spasticity

Author: BenchChem Technical Support Team. Date: November 2025

A promising first-in-class skeletal muscle myosin inhibitor, (R)-MPH-220, has shown a significant therapeutic window in preclinical studies, offering a potential new treatment paradigm for spasticity without the common side effects associated with current therapies. The compound, which directly targets the contractile proteins of muscles, has demonstrated efficacy in reducing muscle spasticity and improving motor function in animal models.[1]

This compound is a selective inhibitor of fast skeletal myosin-2 isoforms.[2][3] This targeted mechanism of action allows for the relaxation of spastic muscles without affecting the central nervous system, a common target for existing muscle relaxants that often leads to undesirable neurological and cardiovascular side effects.[1] Preclinical data indicate that this compound is highly absorptive when administered orally and does not exhibit mutagenic properties.[1] Furthermore, it shows no significant effects on hERG channels, kinases, nuclear hormone receptors, or GPCRs, suggesting a favorable safety profile.[1]

Comparative Efficacy and Safety

To validate the therapeutic window of this compound, its performance can be compared to centrally acting muscle relaxants, which represent the current standard of care.

FeatureThis compoundCentrally Acting Muscle Relaxants (e.g., Baclofen, Tizanidine)
Mechanism of Action Selective inhibitor of fast skeletal muscle myosin-2[2]GABA-B receptor agonist or alpha-2 adrenergic agonist
Site of Action Directly on skeletal muscle contractile proteins[1]Central Nervous System (Spinal Cord)
Reported Efficacy Reduces muscle force and improves gait in spastic animals[1]Reduces spasticity and muscle tone
Cardiovascular Side Effects None reported in preclinical studies[1]Hypotension, bradycardia
Neurological Side Effects None reported in preclinical studies[1]Drowsiness, dizziness, confusion, hallucinations
hERG Channel Effects No effects observed[1]Potential for QT prolongation with some agents

Experimental Protocols

The preclinical validation of this compound involved several key experimental methodologies to establish its efficacy and safety profile.

In Vitro Myosin ATPase Activity Assay:

  • Objective: To determine the selectivity of this compound for different myosin isoforms.

  • Method: Fast skeletal myosin-2 was isolated from rabbit psoas muscle, while cardiac myosin was isolated from the left ventricle of porcine heart. The ATPase activity of the purified myosin isoforms was measured in the presence of varying concentrations of this compound. The inhibition of ATPase activity indicates the inhibitory effect of the compound on myosin function.[2]

In Vivo Spasticity Model in Rats:

  • Objective: To assess the anti-spastic efficacy of orally administered this compound.

  • Method: Brain damage was induced in rats to create a model of spasticity. The animals were then treated with oral doses of this compound. Gait analysis was performed to measure improvements in body posture, reduction in spontaneous falls and cramping, and more coordinated limb movements.[1]

Cardiovascular Safety Assessment:

  • Objective: To evaluate the potential cardiovascular side effects of this compound.

  • Method: Rats were administered this compound, and cardiovascular parameters such as heart rate and blood pressure were monitored. The lack of significant changes in these parameters compared to a control group indicates a low risk of cardiovascular side effects.[1]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling:

  • Objective: To characterize the pharmacokinetic and toxicological properties of this compound.

  • Method: A battery of in vitro and in vivo assays were conducted. These included assessments of oral absorption, tissue distribution, metabolic stability, and potential for mutagenicity. The lack of effect on hERG channels, which is critical for cardiac safety, was also confirmed.[1]

Visualizing the Pathway and Workflow

To better understand the mechanism and experimental approach, the following diagrams illustrate the signaling pathway of muscle contraction targeted by this compound and the workflow for evaluating its therapeutic window.

G cluster_0 Muscle Contraction Signaling cluster_1 This compound Intervention Motor Neuron Motor Neuron ACh Release ACh Release Motor Neuron->ACh Release Action Potential Muscle Fiber Muscle Fiber ACh Release->Muscle Fiber Binds to Receptor Ca2+ Release Ca2+ Release Muscle Fiber->Ca2+ Release Depolarization Myosin-Actin Interaction Myosin-Actin Interaction Ca2+ Release->Myosin-Actin Interaction Enables Muscle Contraction Muscle Contraction Myosin-Actin Interaction->Muscle Contraction R_MPH_220 R_MPH_220 R_MPH_220->Myosin-Actin Interaction Inhibits

Mechanism of this compound in Muscle Contraction

G Start Start In_Vitro_Assays In Vitro Assays (Myosin ATPase Activity) Start->In_Vitro_Assays In_Vivo_Efficacy In Vivo Efficacy (Spastic Rat Model) In_Vitro_Assays->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology (Cardiovascular & CNS) In_Vivo_Efficacy->Safety_Pharmacology ADMET_Profiling ADMET Profiling Safety_Pharmacology->ADMET_Profiling Therapeutic_Window_Validation Therapeutic_Window_Validation ADMET_Profiling->Therapeutic_Window_Validation

Preclinical Evaluation Workflow for this compound

The preclinical data strongly suggest that this compound has a wide therapeutic window, making it a promising candidate for the treatment of spasticity.[1] Its selective mechanism of action and favorable safety profile could offer a significant improvement over existing therapies. Phase I clinical trials were anticipated to begin in early 2021.[1]

References

A Head-to-Head Comparison of Myosin Inhibitors: (R)-MPH-220, Mavacamten, and Aficamten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myosin, the molecular motor responsible for muscle contraction, has emerged as a critical therapeutic target for a range of disorders characterized by excessive muscle contractility. This guide provides a detailed, data-driven comparison of three prominent myosin inhibitors: (R)-MPH-220, a selective inhibitor of skeletal muscle myosin for spasticity; and Mavacamten and Aficamten, cardiac myosin inhibitors developed for the treatment of hypertrophic cardiomyopathy (HCM). This comparison will focus on their distinct mechanisms of action, isoform selectivity, and available preclinical and clinical data to inform researchers and drug development professionals.

Mechanism of Action and Therapeutic Indications

This compound is the R-isomer of MPH-220, a novel, orally active, and selective inhibitor of fast skeletal muscle myosin-2.[1][2][3] It is under investigation as a potential therapeutic for spasticity and muscle stiffness, conditions often resulting from neurological damage.[4][5][6][7][8] By directly targeting the effector protein of muscle contraction, MPH-220 offers a new therapeutic strategy that is independent of the central nervous system.[4][5][6]

In contrast, Mavacamten and Aficamten are cardiac myosin inhibitors designed to address the hypercontractility that underlies hypertrophic cardiomyopathy.[9] Mavacamten, the first-in-class cardiac myosin inhibitor, and the next-generation inhibitor Aficamten, both act by reducing the number of myosin-actin cross-bridges, thereby decreasing excessive cardiac muscle contraction.[10]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound, Mavacamten, and Aficamten to facilitate a clear comparison of their properties.

Table 1: General Properties and Therapeutic Indications

FeatureThis compoundMavacamtenAficamten
Target Myosin Isoform Fast Skeletal Myosin-2β-Cardiac Myosin Heavy Chainβ-Cardiac Myosin Heavy Chain
Therapeutic Indication Spasticity and muscle stiffnessObstructive Hypertrophic Cardiomyopathy (oHCM)Obstructive and Non-obstructive Hypertrophic Cardiomyopathy (oHCM, nHCM)
Route of Administration OralOralOral
Development Status Preclinical/Early Clinical[5][6]Approved for oHCMPhase 3 Clinical Trials for oHCM and nHCM[9][11][12]

Table 2: In Vitro Pharmacology and Selectivity

ParameterThis compoundMavacamtenAficamten
IC50 (Bovine Cardiac Myofibril ATPase) Not reported0.49 µM[1]>39 µM (S-isomer)[13]
IC50 (Human Cardiac Myofibril ATPase) Not reported0.71 µM[1]Not reported
IC50 (Rabbit Fast Skeletal Myofibril ATPase) Potent Inhibition (qualitative)[4]2.14 µM[1]Not reported
Selectivity Highly selective for fast skeletal myosin-2 over cardiac and smooth muscle myosin[4]~4-fold selectivity for cardiac over fast skeletal myosin[1]Selective for cardiac myosin over smooth and fast skeletal muscle[10]

Table 3: Key Clinical Trial Data

TrialThis compoundMavacamten (EXPLORER-HCM)Aficamten (REDWOOD-HCM)
Phase Not yet in pivotal trialsPhase 3[3][14][15][16][17]Phase 2[11][18]
Patient Population Not applicableSymptomatic oHCMSymptomatic oHCM
Primary Endpoint Not applicableComposite functional endpoint (improvement in pVO2 and NYHA class)[14]Change in resting and post-Valsalva LVOT gradient
Key Efficacy Results Preclinical: Dose-dependent reduction in skeletal muscle force in rats[19]37% of patients met the primary endpoint vs. 17% on placebo (p=0.0005)[17]Significant reduction in resting and Valsalva LVOT gradients at 10 weeks[18]
Key Safety Findings Preclinical: No observed cardiovascular side effects in rats[19]Generally well-tolerated, similar safety profile to placebo[15]Well-tolerated with no serious adverse events or treatment discontinuations[18]

Experimental Protocols

Myosin ATPase Activity Assay

A common method to determine the inhibitory activity of compounds on myosin is the NADH-coupled ATPase assay.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of varying concentrations of an inhibitor.

Materials:

  • Purified myosin isoforms (e.g., fast skeletal, cardiac)

  • Actin

  • ATP

  • NADH

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • Assay buffer (e.g., 25 mM imidazole pH 7.5, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test compounds (e.g., this compound, Mavacamten, Aficamten) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared containing the assay buffer, actin, LDH, PK, PEP, and NADH.

  • The test compound at various concentrations is added to the wells of a microplate.

  • Myosin is added to the wells, and the mixture is incubated.

  • The reaction is initiated by the addition of ATP.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

  • IC50 values are calculated by plotting the percent inhibition of ATPase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Muscle Force Measurement

This protocol describes a method for measuring skeletal muscle force in an animal model, as would be relevant for assessing the efficacy of this compound.[20][21][22]

Objective: To measure the effect of a test compound on the force-generating capacity of a specific skeletal muscle in vivo.

Animal Model:

  • Anesthetized rat or mouse.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Force transducer

  • Nerve stimulating electrodes

  • Data acquisition system

  • Test compound (this compound) and vehicle control

Procedure:

  • The animal is anesthetized, and a surgical incision is made to expose the target muscle (e.g., tibialis anterior) and its corresponding nerve (e.g., peroneal nerve).

  • The distal tendon of the muscle is isolated and attached to a force transducer.

  • The nerve is stimulated with electrodes to elicit muscle contractions.

  • Baseline muscle force (twitch and tetanic) is measured.

  • The test compound or vehicle is administered (e.g., orally or intravenously).

  • Muscle force is measured at various time points after compound administration to determine the magnitude and duration of the effect.

  • Data are recorded and analyzed to determine the percent reduction in muscle force compared to baseline.

Signaling Pathways and Experimental Workflows

Myosin ATPase Cycle and Inhibition

The following diagram illustrates the simplified myosin-actin ATPase cycle and the points of inhibition by myosin inhibitors.

Myosin_ATPase_Cycle cluster_cycle Myosin-Actin ATPase Cycle cluster_inhibitors Inhibitor Action M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Strongly bound) AM_ADP_Pi->AM_ADP Pi Release (Power stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) Inhibitor Myosin Inhibitors (this compound, Mavacamten, Aficamten) Inhibitor->M_ADP_Pi Stabilize pre-power stroke state Myosin_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay Myosin ATPase Assay Selectivity Isoform Selectivity Panel Assay->Selectivity PK Pharmacokinetics Selectivity->PK Lead Compound Selection Efficacy Efficacy Model (e.g., Spasticity Model) PK->Efficacy Safety Cardiovascular Safety Efficacy->Safety

References

Comparative Efficacy of (R)-Methylphenidate in the Long-Term Management of Attention-Deficit/Hyperactivity Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Notice of Clarification: The compound (R)-MPH-220 is a preclinical drug candidate under investigation for its anti-spastic properties by targeting skeletal myosin. This guide, however, focuses on (R)-Methylphenidate (R-MPH), a widely studied and prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), to align with the requester's focus on long-term efficacy and comparison with established alternatives.

This guide provides a comprehensive comparison of the long-term efficacy of (R)-Methylphenidate with other prominent ADHD medications. It includes quantitative data from pivotal long-term studies, detailed experimental protocols, and visualizations of relevant signaling pathways and clinical trial workflows.

Quantitative Data Summary

The following tables summarize the long-term efficacy and safety of (R)-Methylphenidate in comparison to other first-line ADHD medications.

Table 1: Comparative Long-Term Efficacy of ADHD Medications

Medication ClassDrug Example(s)Typical Study DurationKey Efficacy Outcomes (Standardized Mean Difference - SMD)Common Long-Term Adverse Events
Stimulants (R)-Methylphenidate, Mixed Amphetamine Salts1-2+ yearsADHD Core Symptoms: High Efficacy (SMD: -0.49 to -0.96)[1]Decreased appetite, insomnia, headache, potential for mild increases in heart rate and blood pressure.[2]
Stimulants Amphetamines (e.g., Lisdexamfetamine)1-2+ yearsADHD Core Symptoms: Very High Efficacy (SMD: -0.79)[1]Similar to Methylphenidate, with some studies suggesting a higher incidence of sleep and appetite loss.[2][3]
Non-Stimulants Atomoxetine1-2+ yearsADHD Core Symptoms: Moderate Efficacy (SMD: -0.45)[1]Nausea, fatigue, dry mouth, potential for increased heart rate and blood pressure.

Table 2: Key Long-Term Studies of (R)-Methylphenidate Efficacy

Study Name/ReferenceDurationPopulationPrimary Outcome MeasuresKey Findings
Multimodal Treatment of ADHD (MTA) Study 14 months (randomized), up to 16 years (follow-up)Children (7-9.9 years)ADHD symptoms, functional outcomesMedication management, alone or combined with behavioral therapy, was superior to behavioral therapy alone and community care for reducing ADHD symptoms in the initial 14 months. Long-term follow-up showed initial advantages of medication were not consistently maintained, highlighting the need for continuous, tailored treatment.
Matthai et al. (2019) 2 years (treatment), 7 weeks (withdrawal)Children and Adolescents (8-18 years)ADHD Rating Scale (ADHD-RS), Clinical Global Impressions-Improvement (CGI-I)Continued methylphenidate treatment after 2 years remained effective. The discontinuation group showed significant worsening of ADHD symptoms compared to the continuation group.[4]
Fredriksen et al. (2013) Systematic Review (up to 4 years)AdultsADHD symptoms, functional outcomesRandomized controlled trials and their open-label extensions consistently showed that the beneficial effects of methylphenidate were maintained over the long term.
Long-term Medication for ADHD (LMA) trial 2 yearsChildren and Adolescents (6-18 years) with comorbiditiesCGI-Severity (CGI-S), CGI-I, ADHD-RSRobust and sustained improvements in ADHD symptom severity and daily functioning were observed over two years.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for long-term efficacy studies of (R)-Methylphenidate.

1. Protocol for a Long-Term, Randomized, Placebo-Controlled Withdrawal Study

This protocol is based on studies designed to assess the continued need for medication after a prolonged period of treatment.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled withdrawal design.

  • Participant Selection:

    • Inclusion Criteria: Patients (children, adolescents, or adults) with a confirmed diagnosis of ADHD according to DSM-5 criteria, who have been receiving stable and effective treatment with (R)-Methylphenidate for a minimum of two years.

    • Exclusion Criteria: Presence of severe comorbidities that could confound the results, or a history of substance use disorder.

  • Procedure:

    • Screening and Baseline: Eligible patients undergo a comprehensive assessment, including baseline ratings on the ADHD-RS and the Clinical Global Impressions-Severity (CGI-S) scale.

    • Randomization: Patients are randomly assigned in a 1:1 ratio to either continue their current dose of (R)-Methylphenidate or to be gradually tapered to a placebo over a period of three weeks.

    • Treatment Phase: Patients are followed for a predefined period (e.g., 7 weeks), with regular assessments of ADHD symptoms and any adverse events.

    • Outcome Measures: The primary outcome is the change in ADHD-RS score from baseline to the end of the treatment phase. Secondary outcomes include the proportion of patients rated as "much worse" or "very much worse" on the CGI-I scale.

  • Statistical Analysis: The primary efficacy analysis is typically a mixed-model repeated measures (MMRM) analysis of the change from baseline in the ADHD-RS total score.

2. Protocol for an Open-Label Extension Study

This protocol is designed to gather long-term safety and efficacy data following a shorter-term, double-blind trial.

  • Study Design: A multi-center, open-label, long-term extension study.

  • Participant Selection: Patients who have completed a preceding randomized, controlled trial of (R)-Methylphenidate are eligible to enroll.

  • Procedure:

    • Enrollment and Dose Titration: All participants receive open-label (R)-Methylphenidate. The dose may be titrated to an optimal therapeutic level based on the investigator's clinical judgment and patient response.

    • Long-Term Follow-up: Patients are followed for an extended period (e.g., 1-2 years), with safety and efficacy assessments at regular intervals (e.g., every 3 months).

    • Outcome Measures: The primary outcomes are long-term safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory parameters. Secondary efficacy outcomes include changes from baseline in ADHD-RS and CGI-S scores over the duration of the study.

  • Statistical Analysis: Safety data are summarized descriptively. Efficacy data are typically analyzed using an MMRM model to assess changes from baseline over time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPH (R)-Methylphenidate DAT Dopamine Transporter (DAT) MPH->DAT Blocks NET Norepinephrine Transporter (NET) MPH->NET Blocks DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake NE_vesicle Norepinephrine Vesicle NET->NE_vesicle Reuptake DA_cleft DA_vesicle->DA_cleft Release NE_cleft NE_vesicle->NE_cleft Release DA NE DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds Signal Postsynaptic Signaling Cascade DA_receptor->Signal NE_receptor->Signal

Caption: Mechanism of Action of (R)-Methylphenidate.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment (e.g., 2 years) cluster_analysis Phase 4: Data Analysis P1 Patient Recruitment (DSM-5 Criteria for ADHD) P2 Informed Consent P1->P2 P3 Baseline Assessment (ADHD-RS, CGI-S, Vitals) P2->P3 R1 Random Assignment (1:1 Ratio) P3->R1 Eligible Patients T1 Group A: (R)-MPH Treatment Arm R1->T1 T2 Group B: Comparator/Placebo Arm R1->T2 T3 Regular Follow-up Visits (Efficacy & Safety Monitoring) T1->T3 T2->T3 A1 Primary Endpoint Analysis (Change in ADHD-RS) T3->A1 End of Study A2 Secondary Endpoint Analysis (CGI-I, Functional Outcomes) A1->A2 A3 Safety Analysis (Adverse Events) A2->A3

Caption: Workflow of a Long-Term ADHD Clinical Trial.

References

(R)-MPH-220: A Favorable Side-Effect Profile in the Treatment of ADHD

Author: BenchChem Technical Support Team. Date: November 2025

(R)-MPH-220 , scientifically known as d-threo-methylphenidate or dexmethylphenidate, represents a refined therapeutic option for Attention-Deficit/Hyperactivity Disorder (ADHD). As the pharmacologically active enantiomer of racemic methylphenidate (dl-MPH), this compound offers comparable efficacy with a potentially improved side-effect profile. This guide provides a comprehensive comparison of the side-effect profiles of this compound and racemic methylphenidate, supported by experimental data from clinical and preclinical studies.

Executive Summary

Clinical evidence suggests that this compound, by eliminating the less active l-threo-methylphenidate isomer, may offer a better benefit-to-risk ratio compared to racemic methylphenidate. While the overall side-effect profiles are similar, some studies indicate a lower incidence and severity of certain adverse events with this compound. This guide will delve into the comparative data on common side effects, cardiovascular effects, abuse liability, and locomotor activity.

Comparative Analysis of Side-Effect Profiles

The following tables summarize the quantitative data on the side-effect profiles of this compound (dexmethylphenidate) and racemic methylphenidate (dl-MPH) from various sources.

Table 1: User-Reported Side Effects

Side EffectDexmethylphenidate (% reporting)Racemic Methylphenidate (% reporting)
Anxiety19.3%14.0%
Loss of Appetite15.0%14.2%
Tremors9.0%Not prominently reported
Depression8.7%9.7%
Anger8.0%Not prominently reported
Insomnia7.0%9.2%
Nausea7.0%Not prominently reported
HeadachesNot prominently reported6.7%
IrritabilityNot prominently reported5.2%
Mood SwingsNot prominently reported4.2%

Source: Self-reported data from Drugs.com. This data is not from a controlled clinical trial and should be interpreted with caution.[1]

Table 2: Clinician-Observed Adverse Events in a Laboratory Classroom Study

Adverse Eventd-MPH-ER (20 mg/day and 30 mg/day)dl-MPH-ER (36 mg/day and 54 mg/day)Placebo
Any Adverse Event Well toleratedWell toleratedWell tolerated

Source: A multicenter, double-blind, crossover study in children with ADHD. Both treatments were reported as well-tolerated without specific incidence rates provided in the abstract.[2]

In-Depth Analysis of Key Side-Effect Domains

Cardiovascular Effects

Both this compound and racemic methylphenidate can cause modest increases in heart rate and blood pressure. However, large-scale studies have not found an association between the use of methylphenidate and serious cardiovascular events in individuals without pre-existing heart conditions.[3][4] A study comparing extended-release dexmethylphenidate (d-MPH-ER) with placebo found no significant difference in the elevation of systolic blood pressure between the two groups.[5] Another study found no significant difference in the incidence of major cardiovascular events between amphetamine/dextroamphetamine and methylphenidate in elderly veterans.[6]

Table 3: Cardiovascular Parameters

ParameterEffect of this compound (Dexmethylphenidate)Effect of Racemic Methylphenidate
Heart Rate Minor increasesMinor increases
Blood Pressure Minor increases in systolic and diastolic pressureMinor increases in systolic and diastolic pressure
Serious Events No significant increase in risk for individuals without pre-existing conditions.No significant increase in risk for individuals without pre-existing conditions.
Abuse Liability

As central nervous system stimulants, both this compound and racemic methylphenidate have a potential for abuse and dependence.[7] Human abuse potential (HAP) studies are designed to assess this risk. These studies typically involve recreational drug users and measure subjective effects like "drug liking" and "willingness to take the drug again." A study on a prodrug of d-methylphenidate (serdexmethylphenidate) demonstrated lower abuse potential compared to d-methylphenidate itself, suggesting that the formulation and delivery of the active compound can significantly impact abuse liability.[8]

Effects on Locomotor Activity

Preclinical studies in rodents are often used to assess the stimulant effects of drugs on locomotor activity. In one study, both d-MPH and dl-MPH increased locomotor activity in rats.[9] The open-field test is a common paradigm to measure this effect.

Signaling Pathways and Mechanism of Action

This compound, the active enantiomer of methylphenidate, primarily acts as a dopamine and norepinephrine reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the levels of these neurotransmitters in the synaptic cleft, leading to improved attention and focus.

R_MPH_220 This compound DAT Dopamine Transporter (DAT) R_MPH_220->DAT Inhibits NET Norepinephrine Transporter (NET) R_MPH_220->NET Inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Blocks Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_Norepinephrine Blocks Therapeutic_Effects Improved Attention & Focus Synaptic_Dopamine->Therapeutic_Effects Synaptic_Norepinephrine->Therapeutic_Effects

Caption: Mechanism of action of this compound.

Experimental Protocols

Assessment of Cardiovascular Side Effects in Clinical Trials

A typical clinical trial protocol to assess the cardiovascular side effects of this compound would involve the following:

  • Baseline Assessment: Collection of baseline cardiovascular data, including heart rate, blood pressure (systolic and diastolic), and a 12-lead electrocardiogram (ECG). A thorough patient and family history of cardiovascular disease is also obtained.

  • Dose Titration and Monitoring: During the dose titration phase, vital signs (heart rate and blood pressure) are monitored at each visit.

  • Regular Follow-up: Throughout the trial, vital signs and ECGs are recorded at specified intervals (e.g., weekly, monthly) to detect any changes from baseline.

  • Adverse Event Reporting: All cardiovascular adverse events, such as palpitations, chest pain, or syncope, are recorded and evaluated.

  • Data Analysis: Statistical analysis is performed to compare the changes in cardiovascular parameters in the treatment group versus a placebo or comparator group.

Screening Screening & Baseline Assessment (Vitals, ECG, History) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (this compound or dl-MPH) Randomization->Treatment_Arm Placebo_Arm Placebo/Comparator Arm Randomization->Placebo_Arm Dose_Titration Dose Titration & Monitoring (Weekly Vitals) Treatment_Arm->Dose_Titration Placebo_Arm->Dose_Titration Follow_Up Follow-Up Visits (Monthly Vitals & ECG) Dose_Titration->Follow_Up Data_Analysis Data Analysis & Comparison Follow_Up->Data_Analysis cluster_0 Study Periods (Crossover Design) Period1 Period 1 Dosing Single Oral Dose Administration (Test Drug, Comparator, Placebo, Positive Control) Period1->Dosing Period2 Period 2 Period2->Dosing Period3 Period 3 Period3->Dosing Period4 Period 4 Period4->Dosing Recruitment Recruit Recreational Stimulant Users Randomization Randomize to Treatment Sequence Recruitment->Randomization Randomization->Period1 Assessments Subjective Assessments (VAS) & PK Sampling Dosing->Assessments Washout Washout Period Assessments->Washout Analysis Data Analysis Washout->Period2 Acclimation Animal Acclimation to Testing Room Drug_Admin Drug Administration (this compound, dl-MPH, or Vehicle) Acclimation->Drug_Admin Placement Place Animal in Center of Open Field Drug_Admin->Placement Recording Record Activity (Video Tracking/Infrared Beams) Placement->Recording Data_Extraction Extract Behavioral Parameters (Distance, Rearing, Center Time) Recording->Data_Extraction Analysis Statistical Analysis of Treatment Groups Data_Extraction->Analysis

References

Independent Validation of Published (R)-MPH-220 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of (R)-MPH-220's published findings against its more active enantiomer, (S)-MPH-220, the non-selective myosin inhibitor blebbistatin, and other established muscle relaxants. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies to aid in independent validation.

Data Presentation

The following tables summarize the quantitative data comparing the performance and characteristics of this compound with relevant alternatives.

Table 1: Comparison of Myosin II Inhibitors

FeatureThis compound(S)-MPH-220Blebbistatin
Mechanism of Action Direct, selective inhibitor of fast skeletal muscle myosin-2. Binds to the blebbistatin-binding cleft, stabilizing the pre-powerstroke state.Direct, selective inhibitor of fast skeletal muscle myosin-2. Binds to the blebbistatin-binding cleft, stabilizing the pre-powerstroke state.Non-selective inhibitor of myosin-2 isoforms. Binds to a cleft at the apex of the motor domain, trapping myosin in a state with low affinity for actin.
Primary Target Fast skeletal muscle myosin-2 isoformsFast skeletal muscle myosin-2 isoformsMyosin-2 isoforms (including non-muscle and cardiac)
ATPase Inhibition Weaker inhibitor compared to the (S)-enantiomer.Potent inhibitor of fast skeletal muscle myosin-2 ATPase.Potent inhibitor of several striated muscle and non-muscle myosin IIA and IIB isoforms (IC50: 0.5-5 µM). Poorly inhibits smooth muscle myosin (IC50: ~80 µM).[1][2] The (+)-enantiomer is inactive (IC50 > 100 µM).[3]
In Vivo Efficacy (Muscle Force Reduction) Less effective than the (S)-enantiomer. The racemic mixture of MPH-220 caused a maximum of 40% force reduction in rat hindleg muscle.[4] The R(+) enantiomer is approximately four-fold weaker in force relaxation than the S(-) enantiomer.[5]Drastically more effective than the (R)-enantiomer.[4] The S(-) enantiomer can decrease rat hindleg force by up to 70%.[4]Effective in reducing muscle contraction, but lacks selectivity for skeletal muscle.
Selectivity Highly selective for fast skeletal muscle myosin-2 over cardiac and smooth muscle myosins. Does not affect β-cardiac myosin.Highly selective for fast skeletal muscle myosin-2 over cardiac and smooth muscle myosins.Non-selective, inhibiting various myosin-2 isoforms, which can lead to off-target effects.
Reported Side Effects Lacks cardiovascular side effects due to its selectivity.[6]Lacks cardiovascular side effects.Potential for cardiovascular and other off-target effects due to non-selective inhibition.

Table 2: Comparison with Other Classes of Muscle Relaxants

FeatureThis compoundBaclofenTizanidineDantrolene
Mechanism of Action Peripherally acting: Direct inhibition of fast skeletal muscle myosin-2.Centrally acting: Agonist at GABA-B receptors in the spinal cord.[7]Centrally acting: Alpha-2 adrenergic agonist in the central nervous system.[8]Peripherally acting: Interferes with the release of calcium from the sarcoplasmic reticulum of skeletal muscle.
Primary Site of Action Skeletal muscle fiber (myosin protein).Central Nervous System (spinal cord).Central Nervous System.Skeletal muscle fiber (sarcoplasmic reticulum).
Clinical Efficacy in Spasticity Preclinical data suggests efficacy in reducing muscle hypertonia.Effective in reducing muscle tone and spasm frequency in patients with multiple sclerosis and spinal cord injuries.[9][10]Demonstrates antispastic efficacy in placebo-controlled trials, with a 21-37% reduction in mean muscle tone scores.[8]Superior to placebo in reducing spasticity from various causes.[11]
Common Side Effects Preclinical studies indicate a lack of cardiovascular and neurological side effects.Muscle weakness, nausea, somnolence, and paresthesia are common, affecting 25-75% of patients.[9]Dry mouth, somnolence/drowsiness.[8] Subjective muscle weakness is reported less often than with baclofen or diazepam.[8]Drowsiness, dizziness, weakness, general malaise, fatigue, and diarrhea.[11] Liver dysfunction can occur with long-term use.[11]
Effect on Muscle Strength Does not cause complete loss of muscle tone even at high doses due to the presence of uninhibited slow skeletal muscle isoforms.[4]Can cause muscle weakness.[9]Appears not to adversely affect objective muscle strength.[8]Can cause muscle weakness.[11]

Experimental Protocols

1. Actin-Activated ATPase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of a compound on the ATPase activity of myosin.

  • Reagents and Buffers:

    • Myosin isoform of interest (e.g., fast skeletal, cardiac)

    • Actin

    • ATP

    • Assay Buffer (e.g., containing HEPES, NaCl, MgCl2)

    • Test compounds (this compound, (S)-MPH-220, blebbistatin) dissolved in a suitable solvent (e.g., DMSO)

    • Phosphate detection reagent (e.g., Malachite Green-based reagent)

    • Phosphate standard for calibration curve

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, actin, and the myosin isoform in a 96-well plate.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding a known concentration of ATP to all wells.

    • Allow the reaction to proceed for a specific time, ensuring that the phosphate production remains in the linear range.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

    • Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate released.

    • Calculate the ATPase activity for each compound concentration and normalize it to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

2. In Vivo Muscle Force Measurement in a Rat Model

This protocol describes a general method for assessing the effect of a compound on skeletal muscle force generation in an anesthetized rat.

  • Animals and Anesthesia:

    • Adult male Wistar rats.

    • Anesthesia (e.g., isoflurane) to maintain a surgical plane of anesthesia throughout the experiment.

  • Surgical Procedure and Measurement Setup:

    • Anesthetize the rat and place it on a temperature-controlled platform to maintain body temperature.

    • Expose the sciatic nerve of one hindlimb through a small incision.

    • Place stimulating electrodes on the sciatic nerve.

    • Securely fix the knee and ankle joints to isolate the movement of the desired muscle group (e.g., tibialis anterior for dorsiflexion or gastrocnemius for plantarflexion).

    • Attach the foot to a force transducer to measure isometric contraction force.

  • Experimental Protocol:

    • Deliver supramaximal electrical stimulation to the sciatic nerve to elicit a maximal tetanic contraction of the hindlimb muscles.

    • Record the baseline isometric force.

    • Administer the test compound (this compound, (S)-MPH-220) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

    • At various time points after administration, re-stimulate the sciatic nerve and record the isometric force.

    • Monitor vital signs (e.g., heart rate, blood pressure) throughout the experiment to assess for cardiovascular side effects.

    • Calculate the percentage reduction in muscle force at each time point relative to the baseline.

    • For dose-response studies, administer different doses of the compound to separate groups of animals and measure the force reduction to determine the ED50 (the dose that produces 50% of the maximal effect).

Mandatory Visualization

G cluster_muscle_cell Skeletal Muscle Fiber cluster_myosin_head Myosin Head Myosin Fast Skeletal Myosin II Actin Actin Filament Myosin->Actin Cross-bridge formation ATP_Hydrolysis ATP -> ADP + Pi Myosin->ATP_Hydrolysis Power_Stroke Power Stroke ATP_Hydrolysis->Power_Stroke Pi release Power_Stroke->Myosin ADP release & ATP binding MPH_220 This compound MPH_220->Myosin Binds to blebbistatin cleft MPH_220->Power_Stroke Inhibits Pi release (Stabilizes pre-powerstroke state)

Caption: Mechanism of this compound action on fast skeletal myosin II.

G cluster_setup Experimental Setup cluster_measurement Measurement Protocol Anesthetize Anesthetize Rat Surgical_Prep Expose Sciatic Nerve & Attach Electrodes Anesthetize->Surgical_Prep Secure_Limb Secure Hindlimb Surgical_Prep->Secure_Limb Attach_Transducer Attach Foot to Force Transducer Secure_Limb->Attach_Transducer Baseline Stimulate Nerve & Record Baseline Force Attach_Transducer->Baseline Administer Administer this compound or Vehicle Baseline->Administer Time_Points Wait for Defined Time Points Administer->Time_Points Post_Dose_Force Stimulate Nerve & Record Post-Dose Force Time_Points->Post_Dose_Force Repeat for each time point Analyze Analyze Data (% Force Reduction) Post_Dose_Force->Analyze

Caption: Workflow for in vivo muscle force measurement in a rat model.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (R)-MPH-220

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-MPH-220, a substance chemically related to methylphenidate. The following procedures are based on established safety protocols for similar compounds and are designed to provide essential, immediate safety and logistical information.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety. When handling this compound, especially in powder form, the following PPE is recommended.[1][2]

Protective EquipmentSpecificationPurpose
Respiratory Protection NIOSH/MSHA approved respiratorTo prevent inhalation of dust, mists, or aerosols.[1]
Eye Protection Safety gogglesTo protect eyes from contact with the chemical.
Hand Protection GlovesTo prevent skin contact.
Body Protection Lab coatTo protect clothing and skin from contamination.[1]

Special handling and storage requirements must be observed, and all personnel handling this material should be thoroughly trained on its safe handling.[1] Empty containers may retain residual material and should be handled with care.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.

For small spills of solid material:

  • Dampen the spilled solid with water to prevent it from becoming airborne.[3]

  • Transfer the dampened material to a suitable, labeled chemical waste container for disposal.[3][4]

  • Use absorbent paper dampened with water to clean the affected area.[3]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[3]

  • Wash all contaminated surfaces with a soap and water solution.[3]

General spill cleanup:

  • Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1]

  • All clean-up operations should be witnessed by more than one person.[1]

  • The amount of collected material should be documented.[1]

  • Do not re-enter a contaminated area until a safety officer has verified that it has been properly cleaned.[3]

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[1][4]

Key Disposal Steps:

  • Regulatory Compliance: Notify the site's Drug Enforcement Agency (DEA) compliance officer and the local DEA office to determine the appropriate disposal procedures.[1] State and local disposal regulations may differ from federal regulations.[1]

  • Waste Characterization: The processing, use, or contamination of this product may alter its waste management options.[1]

  • Containerization: Place the waste material in a suitable, labeled chemical waste container.[4]

  • Disposal Method:

    • Take-Back Options: The most preferred method for disposing of unused or expired medicines is to use a drug take-back program.[5] These may be available at local pharmacies or police stations.[5]

    • On-Site Disposal (if permitted): If take-back options are not available, and if the substance is not on the FDA's "flush list," it may be disposed of in the trash with specific precautions.[5][6]

      • Mix the compound with an unappealing substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[6]

      • Place the mixture in a sealed plastic bag.[6]

      • Remove all personal information from the original prescription label before disposing of the empty container.[6]

Experimental Protocols

Currently, there are no specific experimental protocols cited for the disposal of this compound in the provided search results. The disposal procedures outlined above are based on general best practices for chemical and pharmaceutical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Identified assess_regulations Assess Federal, State, and Local Regulations and consult DEA start->assess_regulations spill_cleanup Spill or Residue? assess_regulations->spill_cleanup spill_procedure Follow Spill Cleanup Protocol spill_cleanup->spill_procedure Yes containerize Securely Containerize and Label Waste spill_cleanup->containerize No spill_procedure->containerize take_back Is a Drug Take-Back Program Available? containerize->take_back use_take_back Utilize Drug Take-Back Program take_back->use_take_back Yes check_flush_list Is it on the FDA Flush List? take_back->check_flush_list No end_disposal End of Disposal Process use_take_back->end_disposal flush Flush Down Toilet (if permissible) check_flush_list->flush Yes trash_disposal Dispose in Trash with Precautions check_flush_list->trash_disposal No flush->end_disposal trash_disposal->end_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-MPH-220

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R)-MPH-220

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following guidance is based on best practices for handling potent, powdered research chemicals of unknown toxicity. Researchers must consult the supplier-provided SDS and conduct a thorough risk assessment before handling this substance.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a research chemical. The procedural steps outlined below are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure in the laboratory.[1] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Recommended Equipment Purpose Citation
Eye and Face Safety goggles and a face shieldProtects against splashes, dust, and flying particles. A face shield should be used in conjunction with goggles.[1][2]
Hand Chemical-resistant gloves (e.g., nitrile)Prevents skin absorption of the substance.[1][3]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Minimizes inhalation of airborne particles, especially when handling powders.[4][5]
Body Laboratory coatProtects skin and personal clothing from contamination.[1]

It is imperative that all PPE is properly fitted and regularly inspected for any damage.[6] Employers are responsible for providing the necessary PPE and training on its correct use.[6]

Experimental Protocol: Safe Handling of this compound

The following protocol outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control for potential exposure.

  • Ventilation: Ensure proper ventilation to minimize the concentration of airborne particles.[7]

  • Gather Materials: Before starting, gather all necessary equipment, including PPE, weighing instruments, solvents, and waste containers.

  • Don PPE: Put on all required PPE as outlined in the table above.

2.2. Handling

  • Weighing: If weighing the powdered form, do so within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Minimize direct contact with the substance at all times. Use tools such as spatulas and forceps for handling.

2.3. Cleanup

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • Regulatory Compliance: Disposal of chemical waste must adhere to local and national regulations.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste by a certified waste management company.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

  • Spill: In case of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE. For larger spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep1 Designate Work Area (Fume Hood) prep2 Ensure Proper Ventilation prep1->prep2 prep3 Gather All Materials & PPE prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 hand1 Weigh Powder in Hood prep4->hand1 hand2 Prepare Solution Carefully hand1->hand2 em3 Inhalation: Move to Fresh Air hand1->em3 em4 Spill: Evacuate & Notify EHS hand1->em4 hand3 Avoid Direct Contact hand2->hand3 em1 Eye Contact: Flush with Water hand2->em1 clean1 Decontaminate Surfaces & Equipment hand3->clean1 em2 Skin Contact: Wash with Soap & Water hand3->em2 clean2 Properly Remove & Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Hazardous Waste clean2->disp1 disp2 Follow Local & National Regulations disp1->disp2 disp3 Use Certified Waste Disposal Service disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。